Derrisisoflavone I
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H26O7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-methoxypropan-2-yl)-6-(3-methylbut-2-enyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C26H26O7/c1-13(2)6-8-15-22(29)21-23(30)17(14-7-9-18(27)19(28)10-14)12-32-25(21)16-11-20(33-24(15)16)26(3,4)31-5/h6-7,9-12,27-29H,8H2,1-5H3 |
InChI Key |
KPCKJJAGWJIIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(=C3)C(C)(C)OC)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Derrisisoflavone I
Introduction: Derrisisoflavone I is a prenylated isoflavone, a class of secondary metabolites known for their structural diversity and potential biological activities. Isoflavonoids from the Derris genus, to which this compound belongs, have been associated with a range of activities, including antioxidant and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and quantification, and visual workflows for key processes, intended for researchers, scientists, and professionals in the field of drug development.
Primary Natural Source
The principal documented natural source of this compound is the plant Derris robusta. This species, belonging to the Leguminosae family, is found in tropical and subtropical regions of Asia. Specifically, this compound has been successfully isolated from the twigs and leaves of this plant. While the Derris genus is a rich source of various isoflavonoids, Derris robusta is the specific species confirmed to produce this compound.
Quantitative Analysis
Direct quantification of this compound as a percentage of dry weight in Derris robusta has not been extensively reported. However, the isolation yield from a documented extraction process provides valuable quantitative insight. The following table summarizes the data from the primary study that successfully isolated the compound.
| Plant Material | Initial Mass | Extraction & Isolation Method | Crude Extract Yield | Final Yield of this compound | Source |
| Air-dried and powdered twigs and leaves of Derris robusta | 12.0 kg | 95:5 Ethanol-Water extraction followed by silica gel column chromatography | ~870 g | Isolated and structurally elucidated (specific final mass not detailed in abstract) |
Experimental Protocols
Extraction and Isolation of this compound from Derris robusta
The following protocol is based on the methodology reported for the successful isolation of this compound.
a) Plant Material Preparation and Extraction:
-
Obtain twigs and leaves of Derris robusta.
-
Air-dry the plant material to remove moisture.
-
Powder the dried material to increase the surface area for solvent extraction.
-
Macerate the powdered plant material (12.0 kg) in an ethanol-water solution (95:5, v/v) at room temperature. The extraction is typically repeated multiple times (e.g., 3 times with 20 L of solvent, each for 4 days) to ensure maximum yield.
-
Combine the filtrates from all extraction cycles.
b) Concentration and Fractionation:
-
Concentrate the combined filtrates under reduced pressure to remove the solvent, yielding a crude extract (approx. 870 g).
-
Subject the crude extract to silica gel column chromatography for fractionation.
-
Elute the column with a solvent gradient of increasing acetone in petroleum ether. This separates the crude extract into fractions based on polarity.
-
Collect the fractions and monitor them using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.
c) Purification and Identification:
-
Further purify the fractions containing this compound using repeated chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC) until the compound is isolated in a pure form.
-
Elucidate the structure and confirm the identity of this compound using extensive spectroscopic analyses, including 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
General Protocol for Quantification by HPLC-UV
While a specific validated HPLC-UV method for this compound is not detailed in the search results, a general and robust method for isoflavone quantification can be adapted.
a) Preparation of Standards and Samples:
-
Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Accurately weigh the powdered plant material or extract. Extract the isoflavones using a solvent such as an aqueous acetonitrile or methanol solution, potentially with sonication to improve efficiency. Centrifuge the mixture and filter the supernatant through a 0.45-µm filter before injection.
b) Chromatographic Conditions:
-
HPLC System: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is typically used for isoflavone separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using two solvents is common.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Elution Gradient: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: Monitor the eluent at the maximum absorbance wavelength (λmax) for this compound, which is around 263 nm.
c) Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the pure standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations: Pathways and Workflows
General Isoflavonoid Biosynthesis Pathway
The following diagram illustrates the core biochemical pathway leading to the formation of isoflavones. This compound is a downstream, modified product of this pathway, involving steps like prenylation.
Caption: Generalized biosynthetic pathway of isoflavonoids from L-Phenylalanine.
Experimental Workflow: Extraction and Isolation
This diagram outlines the sequential process for isolating this compound from its natural source.
Caption: Workflow for the extraction and isolation of this compound.
Logical Workflow: HPLC-UV Quantification
This flowchart shows the logical steps involved in quantifying the amount of this compound in a prepared sample.
The Discovery and Characterization of Derrisisoflavone I from Derris robusta: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Derrisisoflavone I, a prenylated isoflavonoid found in the plant species Derris robusta. This document details the experimental protocols utilized in its initial identification and presents key quantitative data for reference.
Introduction
Derris robusta, a member of the Leguminosae family, is a known source of diverse phytochemicals, particularly flavonoids and isoflavonoids. These compounds have garnered significant interest in the scientific community for their potential biological activities. As part of ongoing efforts to explore natural product libraries for drug discovery, the phytochemical investigation of the twigs and leaves of Derris robusta led to the isolation and characterization of several novel compounds, including this compound.[1] This guide focuses specifically on the technical details surrounding the discovery of this compound.
Isolation and Purification of this compound
The isolation of this compound from Derris robusta involves a multi-step process of extraction and chromatography. The general workflow is outlined below.
Experimental Workflow
Caption: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
Plant Material: The twigs and leaves of Derris robusta were collected, air-dried, and powdered prior to extraction.
Extraction and Fractionation:
-
The powdered plant material was extracted three times with 95% ethanol, with each extraction lasting three hours.
-
The resulting ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
This crude extract was then suspended in water and partitioned with ethyl acetate (EtOAc).
-
The ethyl acetate fraction, containing the compounds of interest, was concentrated to dryness.
Isolation: The dried ethyl acetate extract was subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.
Structural Elucidation of this compound
The structure of this compound was determined through extensive spectroscopic analysis.
Quantitative Data and Spectroscopic Analysis
The key quantitative and spectroscopic data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₆O₇ |
| HRESIMS | m/z 449.1608 [M-H]⁻ (calculated for C₂₆H₂₅O₇, 449.1606) |
| UV (MeOH) λₘₐₓ (nm) | 268, 297 (sh), 359 |
| ¹H NMR (500 MHz, CD₃OD) | See Table 2 for detailed assignments |
| ¹³C NMR (125 MHz, CD₃OD) | See Table 2 for detailed assignments |
Table 1: Physicochemical and Spectroscopic Data for this compound.[1]
The isoflavone skeleton of this compound was suggested by its UV absorption maxima.[1] The molecular formula was established through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The precise structure and the positions of various functional groups were determined by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]
The NMR spectroscopic data for this compound were found to be very similar to that of a related compound, Derrisisoflavone H, which was also isolated from the same plant.[1] The key difference was identified as the switch in the positions of a prenyl group and a furan ring on the A-ring of the isoflavone core. These positions were confirmed through HMBC correlations.[1]
¹H and ¹³C NMR Spectroscopic Data
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 155.6 | 8.17 (s) |
| 3 | 123.7 | - |
| 4 | 177.1 | - |
| 5 | 154.6 | - |
| 6 | 109.8 | - |
| 7 | 163.7 | - |
| 8 | 113.8 | - |
| 9 | 147.7 | - |
| 10 | 115.9 | - |
| 1' | 124.2 | - |
| 2' | 116.1 | 7.05 (br. s) |
| 3' | 146.4 | - |
| 4' | 145.9 | - |
| 5' | 115.5 | 6.87 (br. d, 8.0) |
| 6' | 120.3 | 6.78 (d, 8.0) |
| 1'' | 22.8 | 3.48 (d, 7.3) |
| 2'' | 123.8 | 5.28 (t, 7.3) |
| 3'' | 132.4 | - |
| 4'' | 26.0 | 1.83 (s) |
| 5'' | 18.0 | 1.72 (s) |
| 1''' | 129.5 | 7.07 (s) |
| 2''' | 145.8 | - |
| 3''' | 78.9 | - |
| 4''' | 25.1 | 1.48 (s) |
| 5''' | 27.0 | 1.43 (s) |
| 3'''-OMe | 50.1 | 3.21 (s) |
| 5-OH | - | 13.21 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD.[1]
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the cited literature regarding the biological activities and associated signaling pathways of this compound. However, other isoflavones isolated from Derris robusta have been investigated for their potential biological effects. For instance, some isoflavones from this plant have been identified as potential inhibitors of α-glucosidase.
Further research is required to determine the specific biological functions of this compound and to elucidate any potential mechanisms of action or signaling pathways it may modulate.
Logical Relationship for Future Investigation
References
An In-depth Technical Guide to the Biosynthesis Pathway of Prenylated Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of prenylated isoflavones, a class of plant secondary metabolites with significant pharmacological interest. Prenylation, the addition of a lipophilic prenyl group to the isoflavone core, often enhances biological activity, including antimicrobial and anticancer properties. This document details the complete biosynthetic pathway, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams to facilitate understanding.
Core Biosynthesis Pathway of Isoflavones
Isoflavones are synthesized via a branch of the general phenylpropanoid pathway, which is prevalent in plants, particularly in the Leguminosae family. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone skeletons, such as daidzein and genistein.
The key steps are as follows:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
-
Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.
-
Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.
-
Entry into Isoflavonoid Pathway: The committed step in isoflavone biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS hydroxylates and rearranges the B-ring of the flavanone substrate from position 2 to position 3, forming a 2-hydroxyisoflavanone intermediate.
-
Dehydration: The unstable 2-hydroxyisoflavanone is then dehydrated, either spontaneously or by the action of a 2-hydroxyisoflavanone dehydratase (HID), to yield the stable isoflavone core, such as genistein (from naringenin) or daidzein.
Prenylation of Isoflavones: The Key Modification Step
The structural diversity and enhanced bioactivity of many isoflavones arise from prenylation. This reaction involves the covalent attachment of a five-carbon dimethylallyl group, or longer isoprenoid chains, from a prenyl diphosphate donor, typically dimethylallyl diphosphate (DMAPP), to the aromatic isoflavone backbone.
This crucial step is catalyzed by a class of enzymes known as prenyltransferases (PTs) . These enzymes are often membrane-bound and exhibit high regio- and substrate-specificity, meaning they attach the prenyl group to a specific position on a specific isoflavone.[1] For example, different PTs can modify the A-ring or B-ring of genistein at positions like C-6, C-8, or C-3'.[2][3] This specificity is a key determinant of the final structure and function of the resulting natural product.
Quantitative Data on Isoflavone Prenyltransferases
The efficiency and specificity of prenylation are determined by the kinetic properties of the prenyltransferase enzymes. This data is critical for applications in metabolic engineering and synthetic biology. Below is a summary of characterized isoflavone-specific prenyltransferases from various plant sources.
| Enzyme Name | Source Plant | Substrate(s) | Product(s) | Apparent K_m (DMAPP) | Apparent K_m (Isoflavone) | Optimal pH | Reference(s) |
| SfG6DT | Sophora flavescens | Genistein | 6-prenylgenistein | 99 µM | 55 µM (Genistein) | 8.0 - 10.0 | [3] |
| LaPT1 | Lupinus albus | Genistein, 2'-hydroxygenistein | Isowighteone (3'-prenylgenistein) | ~140 µM | 21 µM (Genistein) | 7.0 | [1][4] |
| LaG6DT1/2 | Lupinus albus | Genistein | Wighteone (6-prenylgenistein) | Not Reported | Not Reported | Not Reported | [2] |
| GmG4DT | Glycine max (Soybean) | (-)-Glycinol | 4-dimethylallylglycinol | 150 µM | 68 µM ((-)-Glycinol) | Not Reported | [5] |
| GmG2DT | Glycine max (Soybean) | (-)-Glycinol | 2-dimethylallylglycinol | 121 µM | 183 µM ((-)-Glycinol) | Not Reported | [5][6] |
Note: (-)-Glycinol is a pterocarpan, a class of isoflavonoids, and its prenylation is a key step in the biosynthesis of glyceollin phytoalexins in soybean.
Experimental Protocols
Investigating the biosynthesis of prenylated isoflavones requires a combination of metabolite analysis, enzyme assays, and gene expression studies. The following sections provide detailed methodologies for key experiments.
Protocol for Extraction of Isoflavones from Plant Material
This protocol describes a general method for extracting isoflavones from plant tissues (e.g., roots, seeds) for subsequent analysis.
-
Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder using a mortar and pestle or a ball mill.
-
Solvent Extraction:
-
Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (or another suitable solvent like acetonitrile/water) containing an appropriate internal standard (e.g., formononetin).[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to enhance cell disruption and extraction efficiency.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet solid debris.
-
Collection and Filtration: Carefully transfer the supernatant to a new tube. For HPLC analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Storage: Store the extracts at -20°C until analysis to prevent degradation.
Protocol for HPLC Analysis of Prenylated Isoflavones
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the standard method for separating and quantifying isoflavones.[8][9]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, a column oven, and a DAD or MS detector.
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid or 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution Program: A typical gradient can be programmed as follows (flow rate: 1.0 mL/min; column temperature: 35°C):[10]
-
0-5 min: 15% B
-
5-25 min: Linear gradient from 15% to 30% B
-
25-30 min: Linear gradient from 30% to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 15% B (re-equilibration)
-
-
Injection and Detection:
-
Inject 10-20 µL of the filtered extract.
-
Monitor the elution profile at a specific wavelength (e.g., 260 nm) or scan a range (e.g., 200-400 nm) with the DAD.[10] For MS detection, use electrospray ionization (ESI) in either positive or negative mode.
-
-
Quantification: Create a standard curve using authentic standards of the target prenylated isoflavones. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Protocol for In Vitro Prenyltransferase Activity Assay
This assay measures the activity of a specific prenyltransferase enzyme, often expressed heterologously in yeast and isolated as a microsomal fraction.[1][3]
-
Enzyme Preparation: Prepare a microsomal fraction from yeast cells expressing the target prenyltransferase gene. Quantify the total protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a final reaction volume of 100-200 µL containing:
-
MOPS or Tris-HCl buffer (25-50 mM, pH 7.0-8.0).
-
MgCl₂ (5-10 mM).[11]
-
Dithiothreitol (DTT) (1 mM).
-
Isoflavone substrate (e.g., 100 µM Genistein dissolved in DMSO).
-
Prenyl donor (e.g., 400 µM DMAPP).
-
Microsomal protein (10-50 µg).
-
-
Enzyme Reaction:
-
Pre-incubate the mixture (without enzyme) at 30°C for 5 minutes.
-
Initiate the reaction by adding the microsomal protein preparation.
-
Incubate at 30°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of methanol or ethyl acetate.
-
Vortex thoroughly and then centrifuge at high speed for 10 minutes.
-
-
Analysis: Analyze the supernatant for the formation of the prenylated product using the HPLC method described in Protocol 4.2. The activity can be calculated based on the amount of product formed per unit time per mg of protein.
Protocol for qRT-PCR Analysis of Biosynthesis Gene Expression
Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of genes encoding biosynthetic enzymes (e.g., IFS, PTs), providing insight into the regulation of the pathway.[12]
-
RNA Isolation: Extract total RNA from 50-100 mg of frozen, ground plant tissue using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.
-
Primer Design: Design gene-specific primers for the target genes (IFS, specific PTs) and at least one stable reference (housekeeping) gene (e.g., Actin, Tubulin). Primers should typically amplify a product of 100-200 bp.
-
qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing:
-
SYBR Green qPCR Master Mix.
-
Forward and Reverse Primers (final concentration ~0.2-0.5 µM each).
-
Diluted cDNA template.
-
Nuclease-free water.
-
-
Thermocycling: Perform the reaction on a qPCR instrument with a typical program:
-
Initial denaturation: 95°C for 5-10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min.
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.[13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the identification and quantification of prenylated isoflavones and the analysis of their biosynthetic genes.
References
- 1. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsbg.cn [lsbg.cn]
- 3. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis: Local Gene and Whole-Genome Duplications of Prenyltransferase Genes Led to the Structural Diversity of Soybean Prenylated Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis: Local Gene and Whole-Genome Duplications of Prenyltransferase Genes Led to the Structural Diversity of Soybean Prenylated Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 12. Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis [mdpi.com]
- 13. scispace.com [scispace.com]
Bioactivity Screening of Derrisisoflavone I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone I, a prenylated isoflavone isolated from the plant Derris scandens, has emerged as a compound of significant interest in the field of drug discovery. Its diverse biological activities, ranging from anti-inflammatory to estrogenic effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
I. Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties by modulating key inflammatory pathways. Studies have shown its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and to suppress the expression of several inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Quantitative Data: Inhibition of Nitric Oxide Production
While a precise IC50 value for the inhibition of nitric oxide production by this compound is not yet definitively established in the reviewed literature, its inhibitory activity has been compared to other isoflavones. The order of NO production inhibition was found to be: genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein > genistein-7-O-[α-rhamnopyranosyl-(1 → 6)]-β-glucopyranoside[1][2]. This indicates that this compound is a potent inhibitor of NO production, though slightly less so than genistein and lupalbigenin.
Gene Expression Analysis
This compound significantly suppresses the upregulation of lipopolysaccharide (LPS)-induced inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6)[1][2].
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Cells
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Seed the cells in a 96-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a positive control (LPS only) and a negative control (media only).
3. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration, which is an indicator of NO production, by comparing the absorbance to a standard curve of sodium nitrite.
4. Data Analysis:
-
Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value, the concentration of this compound that inhibits 50% of NO production, using a dose-response curve.
Signaling Pathway: NF-κB in LPS-Induced Inflammation
The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes like iNOS, COX-2, and IL-6, thereby inducing their transcription. This compound is believed to interfere with this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.
Caption: NF-κB signaling pathway in LPS-induced inflammation and the inhibitory point of this compound.
II. Estrogenic Activity
This compound exhibits estrogenic activity, as demonstrated by its ability to promote the proliferation of human breast cancer cells (MCF-7) and modulate the expression of estrogen-related genes.
Quantitative Data: MCF-7 Cell Proliferation
In an MCF-7 cell proliferation assay, this compound at a concentration of 1 µM induced a relative cell proliferation of 83.17% compared to the 100% proliferation induced by 0.1 nM 17β-estradiol (E2), a potent natural estrogen. This indicates a significant estrogenic effect.
Gene Expression Analysis
This compound has been shown to significantly suppress the gene expression of the human androgen receptor.
Experimental Protocol: MCF-7 Cell Proliferation Assay
1. Cell Culture:
-
Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Hormone Deprivation:
-
Before the assay, switch the cells to a phenol red-free EMEM supplemented with charcoal-stripped FBS for at least 72 hours to deprive them of exogenous estrogens.
3. Treatment:
-
Seed the hormone-deprived MCF-7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).
4. Proliferation Assessment (e.g., using Sulforhodamine B - SRB assay):
-
After a 6-day incubation period, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Determine the relative proliferative effect (RPE) by comparing the maximal proliferation induced by this compound to that of 17β-estradiol.
Signaling Pathway: Estrogen Receptor-Mediated Cell Proliferation
The estrogenic activity of this compound is mediated through its interaction with estrogen receptors (ERs), primarily ERα in MCF-7 cells. Upon binding of this compound to ERα, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the activated ERα complex binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1 and c-myc.
Caption: Estrogen receptor signaling pathway in MCF-7 cells activated by this compound.
III. Other Bioactivities
Preliminary studies and the known activities of related isoflavones suggest that this compound may possess other valuable bioactivities, including enzyme inhibition, anti-cancer, and antioxidant effects.
Enzyme Inhibition
This compound has been identified as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of blood flow.
-
IC50 Value: 9 µM[3]
Anti-Cancer and Antioxidant Activities
While specific IC50 values for this compound against various cancer cell lines and in standard antioxidant assays (e.g., DPPH, ABTS) are not yet widely reported, isoflavones isolated from Derris scandens have shown anti-proliferative effects against cancer cells and possess antioxidant properties[4][5]. Further investigation is warranted to quantify these activities for this compound specifically.
IV. Summary of Quantitative Data
| Bioactivity | Assay | Cell Line/System | Key Parameter | Value/Result |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition Order | Genistein > Lupalbigenin > This compound > 6,8-Diprenylgenistein > Genistein-7-O-glycoside[1][2] |
| Gene Expression | RAW 264.7 | Effect | Significant suppression of LPS-induced iNOS, COX-2, and IL-6 expression[1][2] | |
| Estrogenic | Cell Proliferation | MCF-7 | Relative Proliferation | 83.17% proliferation relative to 17β-estradiol (at 1 µM) |
| Gene Expression | - | Effect | Significant suppression of human androgen receptor gene expression | |
| Enzyme Inhibition | Phosphodiesterase 5 (PDE5) Inhibition | - | IC50 | 9 µM[3] |
Conclusion
This compound is a promising natural compound with a multifaceted bioactivity profile. Its potent anti-inflammatory and estrogenic effects, coupled with its potential as an enzyme inhibitor, make it a strong candidate for further preclinical and clinical investigation. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing isoflavone. Future research should focus on elucidating the precise molecular mechanisms of action, determining specific IC50 values for its various activities, and evaluating its efficacy and safety in in vivo models.
References
- 1. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcf7.com [mcf7.com]
Potential Therapeutic Targets of Derrisisoflavone I: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Derrisisoflavone I, a prenylated isoflavone isolated from Derris robusta, belongs to a class of compounds that have demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer activities. While direct experimental data on the bioactivity of this compound is not yet available in published literature, this guide synthesizes the current understanding of closely related isoflavones from the Derris genus to elucidate its probable therapeutic targets and mechanisms of action. This document provides a comprehensive overview of these potential targets, summarizes relevant quantitative data, details key experimental protocols for investigation, and visualizes the implicated signaling pathways.
Introduction to this compound
This compound is a member of the isoflavonoid family, a class of naturally occurring phenolic compounds. Its chemical structure has been elucidated, but its specific biological activities remain to be reported[1][2]. However, extensive research on other isoflavones isolated from Derris species, such as Derris scandens, provides a strong foundation for predicting the therapeutic potential of this compound. These related compounds exhibit potent anti-inflammatory and cytotoxic effects, suggesting that this compound may share similar pharmacological properties and molecular targets.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally similar isoflavones, the primary therapeutic areas for this compound are likely to be inflammation and cancer.
Anti-inflammatory Activity
Isoflavones from Derris scandens have been shown to possess significant anti-inflammatory properties[3][4][5]. The proposed mechanism of action involves the modulation of key inflammatory mediators and signaling pathways.
Potential Molecular Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a pro-inflammatory molecule.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.
-
5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Anticancer Activity
Several isoflavones isolated from Derris scandens have demonstrated cytotoxic effects against various cancer cell lines[6][7][8]. The anticancer activity is believed to be mediated through the induction of apoptosis and the inhibition of cell proliferation.
Potential Molecular Targets:
-
PI3K/Akt/mTOR Signaling Pathway: A critical pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
-
Mitochondrial Apoptosis Pathway: Induction of apoptosis through the modulation of mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Androgen Receptor (AR): Studies on Derrisisoflavone A suggest a potential role in modulating androgen receptor signaling, which is crucial in prostate cancer[9].
Quantitative Data for Related Derris Isoflavones
While specific quantitative data for this compound is unavailable, the following tables summarize the reported activities of other isoflavones from Derris species. This data provides a benchmark for the potential potency of this compound.
Table 1: Anticancer Activity of Isoflavones from Derris scandens
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Derriscandenon E | KB (epidermoid carcinoma) | Cell Viability | 2.7 | [6] |
| Derriscandenon E | NALM-6 (leukemia) | Cell Viability | 0.9 | [6] |
| Derriscandenon F | KB (epidermoid carcinoma) | Cell Viability | 12.9 | [6] |
| Derriscandenon B & C, Derrubone, Glyurallin | KB (epidermoid carcinoma) | Cell Proliferation | Significantly inhibited at 5 µM | [8] |
Table 2: Anti-inflammatory Activity of Isoflavones from Derris scandens
| Compound | Assay | Finding | Reference |
| Derrisisoflavone A | NO Production Inhibition | Genistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein | [5] |
| Derrisisoflavone A | Gene Expression (LPS-induced) | Significantly suppressed iNOS, COX-2, IL-6, and 5-LOX | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways likely to be modulated by this compound, based on evidence from related compounds.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., KB, NALM-6, MCF-7)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Measurement of Nitric Oxide (NO) Production
This assay determines the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Culture medium
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Western Blot Analysis for COX-2 and iNOS Expression
This method is used to determine the effect of this compound on the protein expression of COX-2 and iNOS.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Lysis buffer
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α or LPS
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound for 1 hour, followed by stimulation with TNF-α or LPS for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion and Future Directions
This compound represents a promising yet understudied natural product. The available evidence from closely related isoflavones strongly suggests its potential as an anti-inflammatory and anticancer agent. The primary therapeutic targets are likely to be key components of the NF-κB and PI3K/Akt signaling pathways.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for biological testing.
-
In vitro evaluation of its cytotoxic and anti-inflammatory activities using the protocols outlined in this guide to determine its IC50 values and confirm its effects on the proposed molecular targets.
-
In vivo studies in animal models of inflammation and cancer to assess its efficacy and safety profile.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.
The comprehensive investigation of this compound holds the potential to uncover a novel therapeutic lead for the development of new drugs to treat inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
In Silico Docking of Derrisisoflavone I: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derrisisoflavone I, a member of the isoflavone family of natural products, presents a compelling scaffold for drug discovery. While direct in silico docking studies on this compound are not extensively available in the current literature, this technical guide provides a comprehensive framework based on studies of structurally similar isoflavones, such as Derrisisoflavone A, genistein, and daidzein. This document outlines potential therapeutic targets, detailed experimental protocols for molecular docking, and summarizes key quantitative data to guide future research and development. The methodologies and findings presented herein are intended to serve as a robust starting point for the computational evaluation of this compound as a potential therapeutic agent, particularly in the areas of anti-inflammatory and hormonal modulation.
Introduction
Isoflavones, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and estrogenic effects.[1] Derrisisoflavones, isolated from plants of the Derris genus, are of particular interest due to their potential therapeutic applications. This guide focuses on the in silico molecular docking of this compound, a lesser-studied member of this family. Given the limited direct research on this compound, this paper leverages data from closely related isoflavones to predict its binding interactions with key protein targets.
The primary objectives of this guide are:
-
To identify and discuss potential protein targets for this compound based on the known activities of similar isoflavones.
-
To provide detailed, step-by-step protocols for performing in silico docking studies.
-
To present a logical workflow for drug discovery, from target identification to lead optimization.
-
To summarize available quantitative data on the binding affinities of related isoflavones to facilitate comparative analysis.
Potential Therapeutic Targets and Signaling Pathways
Based on the biological activities of related isoflavones, this compound is predicted to interact with proteins involved in inflammation and estrogen signaling.
Anti-inflammatory Targets: COX-2 and 5-LOX
Derrisisoflavone A and other isoflavones have been shown to suppress the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3] These enzymes are crucial mediators in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins and leukotrienes.[4][5] Therefore, COX-2 and 5-LOX represent high-priority targets for the in silico docking of this compound to evaluate its potential as an anti-inflammatory agent.
Hormonal Modulation Target: Estrogen Receptors
Isoflavones are well-documented phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and modulating their activity.[1] Studies on genistein and Derrisisoflavone A have demonstrated their ability to influence estrogen-related gene expression.[6][7] The structural similarity of this compound to these compounds suggests it may also interact with estrogen receptors, making ERα and ERβ important targets for docking studies to assess its potential hormonal effects.
Experimental Protocols for In Silico Docking
The following protocols provide a generalized yet detailed methodology for conducting molecular docking studies of this compound with its potential protein targets.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, 5-LOX, ERα, ERβ) from the Protein Data Bank (PDB).
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are crucial for the protein's structural integrity or catalytic activity.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.
-
Assign Charges: Assign appropriate partial charges to all atoms in the protein. The Gasteiger-Marsili method is a commonly used approach.[8]
-
Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and optimize the geometry. This can be done using force fields such as Amber or CHARMM.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Molecular Docking
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.
-
Grid Box Generation: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The software will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
Quantitative Data Summary
While specific binding affinity data for this compound is unavailable, the following tables summarize the docking scores of related isoflavones against the proposed targets from various studies. This data can serve as a benchmark for future studies on this compound.
Table 1: Docking Scores of Isoflavones against Anti-inflammatory Targets
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| Daidzein | Lox-2 | - | [9] |
| Genistein | Lox-2 | - | [9] |
| Flavanone | COX-2 | -9.1 | |
| Canniprene | COX-2 | -10.587 | [10] |
| Oroxylin A | COX-2 | -10.254 | [10] |
| Luteolin | COX-2 | -9.494 | [10] |
Table 2: Docking Scores of Isoflavones against Estrogen Receptors
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| Genistin | ERα (1Y8X) | -7.0 | [8] |
| Genistin | ERα (2NVU) | -9.5 | [8] |
| Genistin | ERα (5T6P) | -8.8 | [8] |
| Isoflavones (various) | ERα (2IOG) | -11.91 to -7.72 | [11] |
Note: The docking scores are reported as published in the respective references. Direct comparison between different studies should be made with caution due to variations in docking software and parameters.
Conclusion and Future Directions
This technical guide provides a foundational framework for initiating in silico docking studies of this compound. By leveraging the knowledge from structurally similar isoflavones, we have identified high-potential therapeutic targets and outlined detailed methodologies for computational analysis. The provided quantitative data serves as a valuable reference for interpreting future docking results.
Future research should focus on:
-
Performing the described in silico docking studies of this compound against COX-2, 5-LOX, ERα, and ERβ.
-
Conducting molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes.
-
Synthesizing or isolating this compound for in vitro validation of the computational predictions.
-
Expanding the scope of in silico screening to a broader range of protein targets to uncover novel mechanisms of action.
By following the guidelines and protocols outlined in this document, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of new and effective drug candidates.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 8. Structure-Based Multi-Targeted Molecular Docking and Dynamic Simulation of Soybean-Derived Isoflavone Genistin as a Potential Breast Cancer Signaling Proteins Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and dynamic simulation studies of isoflavones inhibiting Lox-2 activity for reducing beany flavor in soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnrjournal.com [pnrjournal.com]
A Technical Guide to the Preliminary Anti-inflammatory Properties of Derrisisoflavone A
For Researchers, Scientists, and Drug Development Professionals
Introduction: Derrisisoflavone A, a prenylated isoflavone isolated from the plant Derris scandens, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of Derrisisoflavone A's effects on key inflammatory pathways and mediators. The information presented herein is intended to support further research and development efforts in the field of inflammation-targeted therapeutics. It is important to note that in some literature, the compound of interest is referred to as Derrisisoflavone I; however, recent and prominent studies predominantly use the nomenclature Derrisisoflavone A. This guide will proceed with the latter terminology.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of Derrisisoflavone A have been primarily evaluated through in vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.
Table 1: Inhibitory Effects of Derrisisoflavone A on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator | Method of Measurement | Endpoint | Result |
| Nitric Oxide (NO) | Griess Assay | Inhibition of NO production | Derrisisoflavone A demonstrated inhibitory activity, ranking third in potency after genistein and lupalbigenin.[1] |
| Inducible Nitric Oxide Synthase (iNOS) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced iNOS gene expression was observed.[1] |
| Cyclooxygenase-2 (COX-2) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced COX-2 gene expression was observed.[1] |
| Interleukin-6 (IL-6) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced IL-6 gene expression was observed.[1] |
| 5-Lipoxygenase (5-LOX) | Quantitative RT-PCR | Suppression of mRNA expression | Significant suppression of LPS-induced 5-LOX gene expression was observed.[1] |
Note: Specific IC50 values for Derrisisoflavone A are not yet available in the reviewed literature. The data is presented qualitatively based on comparative studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Derrisisoflavone A's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for RNA/protein extraction).
-
Cells are allowed to adhere and grow for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of Derrisisoflavone A or a vehicle control (e.g., DMSO).
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with a positive control inhibitor.
-
Cells are incubated for a specified period depending on the assay (e.g., 24 hours for NO determination, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, 100 µL of cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Principle: This technique is used to quantify the messenger RNA (mRNA) expression levels of specific genes, providing insight into the transcriptional regulation of inflammatory mediators.
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the treated RAW 264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for iNOS, COX-2, IL-6, 5-LOX, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the housekeeping gene and compared to the control group.
-
Signaling Pathways and Mechanism of Action
While direct experimental evidence specifically for Derrisisoflavone A is still emerging, the anti-inflammatory effects of isoflavones are generally attributed to their ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical signaling route activated by LPS that leads to the production of inflammatory mediators.
Experimental Workflow
The general workflow for investigating the anti-inflammatory properties of Derrisisoflavone A is as follows:
Conclusion and Future Directions
The preliminary in vitro data strongly suggest that Derrisisoflavone A possesses significant anti-inflammatory properties, primarily through the suppression of key pro-inflammatory mediators and genes. The hypothesized mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.
To further advance the development of Derrisisoflavone A as a potential therapeutic agent, the following areas of research are critical:
-
Quantitative Potency Determination: Elucidation of the specific IC50 values of Derrisisoflavone A for the inhibition of NO production, and iNOS, COX-2, IL-6, and 5-LOX expression is essential for a comprehensive understanding of its potency.
-
Mechanism of Action Studies: Detailed molecular studies are required to confirm the direct targets of Derrisisoflavone A within the NF-κB and MAPK pathways and to elucidate the precise mechanisms of inhibition.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Derrisisoflavone A.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Derrisisoflavone A analogs could lead to the identification of compounds with improved potency and drug-like properties.
This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of Derrisisoflavone A as a novel anti-inflammatory agent.
References
An In-depth Technical Guide on the Estrogenic Activity of Isoflavones from Derris Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the estrogenic activity of isoflavones isolated from various Derris species, with a particular focus on Derris scandens. The document is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of these phytoestrogens. It consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Derris Isoflavones and Estrogenic Activity
The genus Derris, belonging to the Fabaceae family, is a rich source of isoflavonoids, a class of phytoestrogens known for their structural similarity to 17β-estradiol. This structural resemblance allows them to bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate estrogenic signaling pathways. Such interactions can lead to a range of biological effects, making these compounds promising candidates for the development of novel therapeutics, particularly for hormone-dependent conditions. This guide delves into the scientific evidence of the estrogenic and anti-estrogenic effects of isoflavones from Derris species.
Quantitative Data on Estrogenic Activity
The estrogenic activity of isoflavones from Derris scandens has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of Derris scandens Isoflavones on MCF-7 Cell Proliferation
| Compound | Concentration | Relative Cell Proliferation (%) (Compared to 0.1 nM 17β-estradiol) | Reference |
| Genistein | 1 µM | 97.84 | [1] |
| Derrisisoflavone A | 1 µM | 83.17 | [1] |
| Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside] | 1 µM | 69.55 | [1] |
| 6,8-diprenylgenistein | 1 µM | 51.91 | [1] |
| Lupalbigenin | 1 µM | 18.72 | [1] |
| Lupalbigenin + 0.1 nM 17β-estradiol | 1 µM | 80.38 | [1] |
Note: The data indicates that at a concentration of 1 µM, genistein exhibits the highest estrogenic activity in promoting the proliferation of MCF-7 breast cancer cells, while lupalbigenin shows the weakest agonistic activity and even demonstrates an antagonistic effect in the presence of 17β-estradiol.[1]
Table 2: Effect of Derris scandens Isoflavones on Estrogen Receptor Gene Expression in MCF-7 Cells
| Compound | Concentration | Fold Change in ERα Gene Expression | Fold Change in ERβ Gene Expression | Reference |
| Genistein | 1 µM | Not significantly affected | 4.0 | [1] |
| Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside] | 1 µM | 1.5 | 3.4 | [1] |
| Derris scandens Crude Extract | 10 µg/mL | Not significantly affected | Not significantly affected | [1] |
Note: At a concentration of 1 µM, genistein significantly upregulates the expression of ERβ.[1] The glycosylated form of genistein augments the expression of both ERα and ERβ.[1] Interestingly, the crude extract of Derris scandens did not significantly alter the expression of either receptor, suggesting complex interactions of the mixture of compounds.[1]
Experimental Protocols
This section details the methodologies for key experiments used to assess the estrogenic activity of isoflavones.
MCF-7 Cell Proliferation Assay
This assay is widely used to screen for estrogenic and anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Protocol used for Derris scandens Isoflavones: [1]
-
Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to the assay, cells are cultured in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 3 days to deplete endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).
-
Treatment: After 24 hours, the medium is replaced with fresh hormone-free medium containing the test compounds at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 6 days), with the medium and treatments being refreshed every 2 days.
-
Quantification of Cell Proliferation: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The relative cell proliferation is calculated as a percentage of the proliferation induced by the positive control (17β-estradiol).
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to quantify the changes in the expression of specific genes, such as those for ERα and ERβ, in response to treatment with isoflavones.
Protocol used for Derris scandens Isoflavones: [1]
-
Cell Treatment and RNA Extraction: MCF-7 cells are treated with the test compounds as described in the proliferation assay. After the treatment period, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan). Specific primers for the target genes (ERα, ERβ) and a reference gene (e.g., GAPDH, β-actin) are used.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control group. The results are expressed as fold change.
Estrogen Receptor Binding Assay (Generalized Protocol)
This competitive binding assay determines the ability of a test compound to bind to ERα and ERβ by measuring its capacity to displace a radiolabeled estrogen ligand.
-
Preparation of ERs: Recombinant human ERα and ERβ are used.
-
Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used.
-
Competitive Binding: A constant concentration of the radioligand and ER is incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity (Generalized Protocol)
The Y2H system is a genetic method used to detect protein-protein interactions. It can be adapted to screen for estrogenic compounds by detecting ligand-induced interaction between the estrogen receptor and a coactivator protein.
-
Yeast Strain: A genetically modified yeast strain (e.g., Saccharomyces cerevisiae) is used, which contains reporter genes (e.g., lacZ, HIS3) under the control of a promoter with estrogen response elements (EREs).
-
Expression Plasmids: Two plasmids are introduced into the yeast: one expressing the estrogen receptor ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and another expressing a coactivator protein fused to a transcriptional activation domain (AD).
-
Treatment: The transformed yeast cells are cultured in the presence of the test compound.
-
Detection of Interaction: If the test compound binds to the ER-LBD, it induces a conformational change that promotes the interaction with the coactivator. This brings the DBD and AD into proximity, reconstituting a functional transcription factor that activates the reporter genes.
-
Assay Readout: The activation of the reporter genes is measured. For the lacZ gene, this is typically done through a colorimetric assay using a substrate like ONPG or X-gal. For the HIS3 gene, it allows the yeast to grow on a histidine-deficient medium.
-
Data Analysis: The estrogenic activity is quantified by measuring the intensity of the color change or the extent of yeast growth, which is proportional to the concentration of the estrogenic compound.
Visualizations: Signaling Pathways and Experimental Workflows
Estrogenic Signaling Pathway of Isoflavones
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors and the point of interaction for isoflavones.
Experimental Workflow for Assessing Estrogenic Activity
This diagram outlines a typical workflow for the in vitro assessment of the estrogenic activity of isoflavones.
Logical Relationship of Experimental Outcomes
The following diagram illustrates the logical connections between the different experimental outcomes in determining the estrogenic activity of a compound.
References
Probing the Anticancer Potential: A Technical Guide to the Antiproliferative Effects of Derris scandens Isoflavones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derris scandens (Roxb.) Benth., a climbing shrub belonging to the Leguminosae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments. Modern scientific inquiry has shifted focus to its rich phytochemical profile, particularly its isoflavone constituents, as potential sources for novel therapeutic agents. A growing body of evidence highlights the significant antiproliferative and cytotoxic activities of these isoflavones against various cancer cell lines, suggesting their potential as lead compounds in the development of new anticancer drugs.
This technical guide provides a comprehensive overview of the antiproliferative effects of isoflavones isolated from Derris scandens. It is designed to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved in their mechanism of action.
Quantitative Data Summary of Antiproliferative Activity
Several studies have isolated and characterized isoflavones from Derris scandens and evaluated their in vitro antiproliferative effects. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative view of the cytotoxic potential of these compounds against a range of human cancer cell lines.
Table 1: IC50 Values of Isoflavones from Derris scandens Against Various Cancer Cell Lines
| Isoflavone | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Derriscandenon E | KB | Epidermoid Carcinoma | 2.7 | [1][2] |
| Derriscandenon E | NALM-6 | Acute Lymphoblastic Leukemia | 0.9 | [1][2] |
| Derriscandenon F | KB | Epidermoid Carcinoma | 12.9 | [1][2] |
| Derriscandenon B | KB | Epidermoid Carcinoma | Data not quantified | [3] |
| Derriscandenon B | NALM6-MSH+ | - | Data not quantified | [3] |
| Derriscandenon C | KB | Epidermoid Carcinoma | Data not quantified | [3] |
| Derrubone | KB | Epidermoid Carcinoma | Data not quantified | [3] |
| Glyurallin | KB | Epidermoid Carcinoma | Data not quantified | [3] |
| Isochandaisone | NALM6-MSH+ | - | Data not quantified | [3] |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | KB | Epidermoid Carcinoma | Data not quantified | [4] |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | MCF-7 | Breast Cancer | Data not quantified | [4] |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | NCI-H187 | Small Cell Lung Cancer | Data not quantified | [4] |
| Lupalbigenin | KB | Epidermoid Carcinoma | Data not quantified | [4] |
| Lupalbigenin | MCF-7 | Breast Cancer | Data not quantified | [4] |
| Lupalbigenin | NCI-H187 | Small Cell Lung Cancer | Data not quantified | [4] |
Note: Some studies reported dose-dependent decreases in cell viability without providing specific IC50 values.
Experimental Protocols
The following sections detail the methodologies commonly employed in the investigation of the antiproliferative effects of Derris scandens isoflavones.
Isoflavone Extraction and Isolation
A typical protocol for the extraction and isolation of isoflavones from Derris scandens involves the following steps:
-
Plant Material Collection and Preparation: The branches or leaves of Derris scandens are collected, dried, and pulverized.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as acetone or ethanol.[1]
-
Fractionation: The crude extract is then fractionated using techniques like silica gel column chromatography and preparative normal-phase thin-layer chromatography to separate the different chemical constituents.[1]
-
Compound Identification: The isolated compounds are structurally characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Cell Culture and Proliferation Assays
The antiproliferative activity of the isolated isoflavones is typically assessed using various cancer cell lines.
-
Cell Lines and Culture Conditions: Human cancer cell lines such as A549 (lung carcinoma), Colo205 (colorectal carcinoma), KB (epidermoid carcinoma), and NALM-6 (acute lymphoblastic leukaemia) are commonly used.[1][2] The cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.
-
MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[3][5][6] The principle of this assay is the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 540 and 590 nm).[5][6]
A general protocol for the MTT assay is as follows:
- Seed cells in a 96-well plate at an optimal density and incubate for 18-24 hours.[5]
- Treat the cells with various concentrations of the test compounds (isoflavones) and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
- Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.[5][7]
- Solubilize the formazan crystals with a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]
- Measure the absorbance using a microplate reader.[5]
Visualization of Methodologies and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways implicated in the antiproliferative effects of Derris scandens isoflavones.
Mechanisms of Action and Signaling Pathways
The antiproliferative effects of Derris scandens isoflavones are mediated through various mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
1. Induction of Apoptosis via the Mitochondrial Pathway
Several isoflavones from Derris scandens, including derriscandenon C, derrubone, and glyurallin, have been shown to induce apoptosis by disrupting the mitochondrial membrane potential.[3] This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade and programmed cell death.
2. Inhibition of the Erk1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of the Erk1/2 pathway is a common feature in many cancers.[9] Some studies suggest that isoflavones from Derris scandens may exert their antiproliferative effects by suppressing the activation of Erk1/2.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchtweet.com [researchtweet.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Derrisisoflavone I molecular formula and weight
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Derrisisoflavone I, a prenylated isoflavone found in plants of the Derris genus. This document details its physicochemical properties, biological activities, and the experimental methodologies used for its study.
Core Molecular Data
This compound is a complex organic molecule with the molecular formula C₂₆H₂₆O₇. This composition gives it a calculated molecular weight of approximately 450.48 g/mol .
| Property | Value |
| Molecular Formula | C₂₆H₂₆O₇ |
| Molecular Weight | 450.48 g/mol |
| Appearance | Yellow amorphous powder |
| UV Maxima (in MeOH) | 263, 302 (shoulder), 357 (shoulder) nm |
Biological Activities and Signaling Pathways
While specific studies on this compound are limited, isoflavones from the Derris genus are known to possess a range of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and estrogenic effects.[1][2][3][4]
Anti-inflammatory Activity
Isoflavones from Derris scandens have been shown to inhibit the production of eicosanoids, which are key mediators of inflammation.[1] Some of these compounds exhibit their anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[5][6]
A proposed signaling pathway for the anti-inflammatory action of isoflavones involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Cytotoxic Activity
Certain isoflavones isolated from Derris species have demonstrated cytotoxic effects against various cancer cell lines, including KB, MCF-7, and NCI-H187.[2][7] The mechanism of action for some of these compounds involves the poisoning of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation of this compound
The following is a general protocol for the isolation of this compound from plant material, based on procedures described for related compounds.[8]
Caption: General workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.
References
- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
Derrisisoflavone B: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone B is a naturally occurring prenylated isoflavone, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone with isoprenoid side chains. First identified in plants of the Derris genus, such as Derris robusta and Derris scandens, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related isoflavonoids, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Derrisisoflavone B, detailed experimental protocols for its isolation and characterization, and insights into its potential biological activities and mechanisms of action.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Derrisisoflavone B are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆O₆ | [3] |
| Molecular Weight | 422.5 g/mol | [3] |
| Exact Mass | 422.17293854 Da | [3] |
| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | [3] |
| Appearance | Likely a powder, as related compounds are described as amorphous powders.[4] | |
| Boiling Point | 663.5 ± 55.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| CAS Number | 246870-75-7 | [3] |
Spectral Data
| Spectroscopic Technique | Representative Data for Related Derrisisoflavones | Source(s) |
| UV-Vis Spectroscopy | In Methanol, λmax (log ε) typically shows absorption bands characteristic of an isoflavone skeleton around 263-268 nm and often a shoulder (sh) between 297-359 nm.[4] | [4] |
| Mass Spectrometry (MS) | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula. For example, Derrisisoflavone H (C₂₆H₂₆O₇) shows a negative molecular ion peak at m/z 449.1608 [M − H]⁻.[4] | [4] |
| ¹H NMR Spectroscopy | Key signals include a characteristic proton singlet for H-2 of the isoflavone core (around δH 8.17), signals for aromatic protons, and distinct signals for the prenyl and other aliphatic side chains, including methyl singlets and olefinic protons.[4] | [4] |
| ¹³C NMR Spectroscopy | The spectrum typically displays around 25-26 carbon resonances, including signals for carbonyl carbons (C-4), olefinic carbons of the isoflavone core and side chains, aromatic carbons, and aliphatic carbons of the prenyl groups.[4] | [4] |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, which are key features of the isoflavone structure. |
Experimental Protocols
Isolation of Derrisisoflavones from Derris robusta
The following protocol is a representative method for the isolation of derrisisoflavones, adapted from the literature.[4]
-
Extraction:
-
Air-dried and powdered twigs and leaves of D. robusta (e.g., 12.0 kg) are extracted with 95:5 (v/v) Ethanol-H₂O at room temperature (e.g., 3 x 20 L, each for 4 days).
-
The combined filtrates are concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to silica gel column chromatography (CC).
-
The column is eluted with a gradient of increasing acetone in petroleum ether (e.g., from 10:1 to 0:1, v/v) followed by methanol to obtain multiple fractions.
-
-
Purification:
-
Bioactive fractions are further purified using a combination of chromatographic techniques.
-
This may include repeated silica gel CC with different solvent systems (e.g., CHCl₃/MeOH) and size-exclusion chromatography on Sephadex LH-20 (e.g., with CHCl₃/MeOH, 1:1, v/v) to yield the pure isoflavones.
-
Spectroscopic Analysis
The structural elucidation of the isolated compounds is performed using standard spectroscopic methods:[4]
-
UV Spectra: Acquired using a UV-Vis spectrophotometer, often coupled with HPLC analysis.
-
NMR Spectra: ¹H, ¹³C, and 2D NMR (COSY, HMQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., Bruker 400, 500, or 600 MHz) using deuterated solvents (e.g., CDCl₃, DMSO-d₆) with internal standards.
-
Mass Spectra: ESI and HRESIMS are performed on a mass spectrometer equipped with an ESI interface (e.g., Shimadzu LC-IT-TOF) to determine molecular weights and elemental compositions.
Biological Activities and Signaling Pathways
While specific studies on Derrisisoflavone B are limited, the broader class of isoflavones from Derris species is known for its significant biological activities.
Anti-inflammatory Activity
Several isoflavones isolated from Derris scandens have demonstrated potent anti-inflammatory effects.[5][6] The mechanism often involves the downregulation of key inflammatory mediators. For instance, related compounds significantly suppress the production of nitric oxide (NO) and the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage models.[5][6]
Anticancer and Antiproliferative Effects
Isoflavone derivatives are widely studied for their potential as anticancer agents.[7] Their mechanisms of action are diverse and can involve the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. Some isoflavones have been shown to induce apoptosis and inhibit cell growth by targeting pathways such as the EGFR/PI3K/Akt/Bad and EGFR/ERK signaling cascades.[7] Another novel pathway targeted by an isoflavone derivative in triple-negative breast cancer involves the MTA2/SerRS/VEGFA axis, leading to the inhibition of angiogenesis.[8][9]
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the study of Derrisisoflavone B and its related compounds.
References
- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derris robusta| BioCrick [biocrick.com]
- 3. Derrisisoflavone B | C25H26O6 | CID 10812165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An isoflavone derivative potently inhibits the angiogenesis and progression of triple-negative breast cancer by targeting the MTA2/SerRS/VEGFA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An isoflavone derivative potently inhibits the angiogenesis and progression of triple-negative breast cancer by targeting the MTA2/SerRS/VEGFA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Potential of Derris scandens Extracts: A Technical Guide for Researchers
An in-depth exploration of the antimicrobial properties of Derris scandens, providing researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy against various pathogens, detailed experimental protocols, and a summary of its bioactive phytochemicals.
Derris scandens, a climbing shrub native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigations have begun to validate its therapeutic potential, with a particular focus on its antimicrobial properties. This technical guide synthesizes the existing research on the antimicrobial activity of Derris scandens extracts, presenting key quantitative data, detailed experimental methodologies, and insights into its bioactive constituents.
Antimicrobial Efficacy: A Quantitative Overview
Extracts from various parts of Derris scandens, including the stems, leaves, and roots, have demonstrated significant inhibitory effects against a range of pathogenic microorganisms. The antimicrobial activity is influenced by the extraction solvent and the plant part used.
Aqueous Extracts
Aqueous extracts of Derris scandens stems have shown notable antibacterial activity, particularly against nosocomial pathogens.[2] The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for an aqueous extract are summarized below.
| Microorganism | Strain | MIC (g/L) | MBC (g/L) |
| Staphylococcus aureus | ATCC 25923 | 2 | 4 |
| Escherichia coli | ATCC 25922 | 4 | 16 |
| Staphylococcus epidermidis | ATCC 12228 | 2 | 4 |
| Table 1: MIC and MBC of Derris scandens Aqueous Stem Extract[2][3] |
Ethanolic and Methanolic Extracts
Ethanolic and methanolic extracts of Derris scandens have also been extensively studied, revealing broad-spectrum antibacterial activity. The agar well diffusion method is commonly employed to assess the efficacy of these extracts, with the diameter of the inhibition zone indicating the extent of antimicrobial action.
An ethanolic extract of Derris scandens leaves exhibited significant dose-dependent activity against several clinical bacterial strains. At a concentration of 100 µg/mL, the extract showed the highest inhibitory zones against E. coli and Salmonella typhi.
| Microorganism | Zone of Inhibition (mm) at 25 µg/mL | Zone of Inhibition (mm) at 50 µg/mL | Zone of Inhibition (mm) at 75 µg/mL | Zone of Inhibition (mm) at 100 µg/mL |
| Escherichia coli | 10 | 14 | 18 | 20 |
| Salmonella typhi | 12 | 16 | 18 | 22 |
| Staphylococcus aureus | 11 | 15 | 18 | 19 |
| Klebsiella pneumoniae | 10 | 13 | 16 | 18 |
| Vibrio cholerae | 9 | 12 | 15 | 17 |
| Streptococcus pyogenes | 9 | 11 | 13 | 15 |
| Table 2: Zone of Inhibition of Derris scandens Ethanolic Leaf Extract |
Methanol extracts of the whole plant have also demonstrated considerable antibacterial activity.[4] A study comparing ethanolic and methanolic extracts found that the methanolic extract produced a larger inhibition zone against S. typhi at a concentration of 100 µg/mL.[5]
Furthermore, different fractions of root and stem extracts have shown good antibacterial, antifungal, and antialgal activities.[1][6][7]
| Microorganism | Extract/Fraction | Zone of Inhibition (mm) |
| Escherichia coli | DCM soluble fraction (leaf) | 20 |
| Escherichia coli | DCM soluble fraction (stem) | 15 |
| Saccharomyces cerevisiae | Ethyl acetate soluble fraction (leaf) | 12 |
| Saccharomyces cerevisiae | Ethyl acetate soluble fraction (stem) | 12 |
| Table 3: Antimicrobial Activity of Derris scandens Methanolic Extract Fractions[8] |
Bioactive Phytochemicals
Phytochemical investigations of Derris scandens have led to the isolation of several classes of compounds, including flavonoids, isoflavones, coumarins, and triterpenes, which are believed to contribute to its antimicrobial effects.[1][7][9] Notably, the coumarins scandenin and scandenin A, isolated from the roots, have demonstrated strong antibacterial activity against Bacillus megaterium and good antifungal and antialgal properties.[1][6][7] Other identified compounds with potential antimicrobial action include lupeol and genistein.[9]
Experimental Protocols
The following sections detail the methodologies commonly employed in the investigation of the antimicrobial properties of Derris scandens extracts.
Preparation of Plant Extracts
A generalized workflow for the preparation of various Derris scandens extracts is outlined below.
Caption: General workflow for the preparation of Derris scandens extracts.
Aqueous Extraction Protocol:
-
Weigh 10 grams of powdered plant material.
-
Boil the powder in 1 liter of water for 15 minutes.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the boiling and filtration process three times with the residue.
-
Pool the filtrates and spray dry to obtain a powdered extract. The typical yield is 1.5-2% of the initial dry weight.[2]
Ethanolic/Methanolic Extraction Protocol:
-
Soak 100g of powdered plant material in 1 liter of ethanol or methanol overnight at room temperature.
-
Filter the mixture using Whatman No. 1 filter paper.
-
Repeat the soaking and filtration process three times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Vacuum-dry the concentrated extract in a desiccator.
-
Store the final extract at -20°C until further use.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the prepared extracts is typically evaluated using agar diffusion methods and broth dilution methods to determine the zone of inhibition, MIC, and MBC.
Caption: Workflow for antimicrobial susceptibility testing of Derris scandens extracts.
Agar Well Diffusion Method Protocol:
-
Prepare nutrient agar plates and allow them to solidify.
-
Aseptically swab the surface of the agar plates with a 24-hour-old microbial culture.
-
Create wells (e.g., 5 mm in diameter) in the agar using a sterile well cutter.
-
Prepare a stock solution of the plant extract (e.g., 1 mg/mL in 10% DMSO).
-
Prepare different concentrations of the extract (e.g., 25, 50, 75, and 100 µg/mL).
-
Add a defined volume of each extract concentration into the respective wells.
-
Use a suitable antibiotic as a positive control and the solvent (e.g., 10% DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Broth Macro-dilution Method for MIC and MBC Determination Protocol:
-
Prepare a stock solution of the plant extract in sterile water (e.g., 256 g/L).
-
Perform a two-fold serial dilution of the extract in test tubes containing 3 mL of Mueller-Hinton broth to obtain a range of concentrations (e.g., 0.5-256 g/L).
-
Add 3 mL of a bacterial suspension (adjusted to 0.5 McFarland standard, then diluted to give a final inoculum of 0.5x10^6 cfu/mL) to each tube.
-
Incubate the tubes at 37°C for 24 hours.
-
The MIC is the lowest concentration of the extract that shows no visible bacterial growth.[2]
-
To determine the MBC, subculture the contents of the tubes with no visible growth onto fresh agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[2][3]
Conclusion and Future Directions
The collective evidence strongly supports the antimicrobial potential of Derris scandens extracts against a variety of pathogenic microorganisms. The presence of bioactive compounds such as scandenin, scandenin A, lupeol, and genistein likely underpins this activity. The detailed protocols provided in this guide offer a foundation for researchers to conduct further investigations into the antimicrobial properties of this promising medicinal plant. Future research should focus on the isolation and characterization of additional bioactive compounds, elucidation of their mechanisms of action, and in-vivo efficacy and safety studies to pave the way for the development of novel antimicrobial agents from Derris scandens.
References
- 1. Phytochemical investigation and antimicrobial activity of <i>Derris scandens</i><!-- Antimicrobial activity of Derris scandens --> - Journal of King Saud University - Science [jksus.org]
- 2. scialert.net [scialert.net]
- 3. scialert.net [scialert.net]
- 4. iajps.com [iajps.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. Wound-healing activity and quantification of bioactive compounds from Derris scandens extract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation and Purification of Derrisisoflavone I from Derris robusta
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derrisisoflavone I is a prenylated isoflavone that has been isolated from Derris robusta, a plant belonging to the Leguminosae family. The genus Derris is a rich source of various phytochemicals, including flavonoids and isoflavonoids, which have shown a broad spectrum of biological activities. This document provides a detailed protocol for the isolation and purification of this compound, based on established scientific literature. The methodology outlines a systematic approach involving extraction, fractionation, and multi-step chromatography.
Data Presentation
The following table summarizes the key quantitative data associated with the isolation of this compound and related compounds from Derris robusta.
| Parameter | Value | Source |
| Plant Material (Dry Weight) | 12.0 kg | [1] |
| Extraction Solvent | 95% Ethanol | [1] |
| Crude Extract Yield | 980 g | [1] |
| This compound | ||
| Molecular Formula | C26H26O6 | [1] |
| Molecular Weight | 434.48 | [1] |
| Appearance | Yellow amorphous powder | [1] |
| HRESIMS [M-H]⁻ (calculated) | 433.1657 | [1] |
| HRESIMS [M-H]⁻ (found) | 433.1651 | [1] |
Experimental Protocol
This protocol details the step-by-step procedure for the isolation and purification of this compound from the twigs and leaves of Derris robusta.
1. Plant Material and Extraction
-
Air-dry the twigs and leaves of Derris robusta.
-
Powder the dried plant material (12.0 kg).
-
Macerate the powdered material with 95% ethanol at room temperature (3 times, 3 days each).
-
Combine the ethanol extracts and concentrate under reduced pressure to yield the crude extract (980 g).[1]
2. Fractionation of the Crude Extract
-
Suspend the crude extract in water.
-
Perform sequential partitioning with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Concentrate the ethyl acetate fraction to yield the EtOAc-soluble part (180 g).[1]
3. Chromatographic Purification
The purification process involves multiple chromatographic steps to isolate this compound from the complex ethyl acetate fraction.
-
Step 1: Silica Gel Column Chromatography
-
Subject the EtOAc-soluble part (180 g) to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol (CHCl3-MeOH) from 100:0 to 0:100 (v/v) to obtain 12 fractions (Fr. 1–12).[1]
-
-
Step 2: Further Fractionation of Fr. 4
-
Subject Fr. 4 (25 g) to silica gel column chromatography.
-
Elute with a gradient of petroleum ether-acetone from 10:1 to 1:1 (v/v) to yield sub-fractions (Fr. 4-1–4-7).[1]
-
-
Step 3: Isolation of this compound
-
Take Fr. 4-4 (3.5 g) and subject it to Sephadex LH-20 column chromatography, eluting with CHCl3-MeOH (1:1, v/v).
-
Further purify the resulting fractions using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC conditions:
-
Mobile Phase: Methanol-Water (MeOH-H2O) (75:25, v/v)
-
Flow Rate: 3 mL/min
-
-
This final purification step yields this compound (2).[1]
-
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Derrisisoflavone I Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Derrisisoflavone I derivatives, detailing the required protocols and summarizing their biological activities. This information is intended to guide researchers in the fields of medicinal chemistry and drug development in exploring the therapeutic potential of this class of compounds.
Introduction
Derrisisoflavones are a class of naturally occurring isoflavonoids, primarily isolated from plants of the Derris genus. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antiproliferative, and antifeedant properties. This compound, a prenylated isoflavonoid, and its derivatives serve as a promising scaffold for the development of novel therapeutic agents. This document outlines the semi-synthesis of this compound derivatives and summarizes their reported biological activities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through semi-synthesis starting from naturally isolated precursors from Derris scandens Benth.[1][2] A common strategy involves the chemical modification of isoflavones like Derrisisoflavone A, scandenin, and 6,8-diprenyl-4′,5,7-trihydroxy isoflavone.[1] The synthesis of the isoflavone core generally proceeds via the cyclization of a deoxybenzoine intermediate.[3]
General Experimental Protocol for Semi-Synthesis
The following is a generalized protocol for the semi-synthesis of this compound derivatives, based on common laboratory practices for isoflavone modification.
Materials:
-
Isolated isoflavone precursor (e.g., Derrisisoflavone A)
-
Anhydrous solvents (e.g., acetone, DMF)
-
Reagents for specific modifications (e.g., alkyl halides, acyl chlorides)
-
Base (e.g., anhydrous potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the starting isoflavone (1 equivalent) in a suitable anhydrous solvent (e.g., acetone) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.
-
Addition of Reagent: Slowly add the modifying reagent (e.g., an alkyl halide for O-alkylation) (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction time will vary depending on the specific reactants.
-
Work-up: Once the reaction is complete, filter the mixture to remove the base. Evaporate the solvent from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.[1]
Synthesis Workflow
Caption: Workflow for the semi-synthesis of this compound derivatives.
Biological Activities of Derrisisoflavone Derivatives
This compound and its derivatives have been evaluated for a range of biological activities. The quantitative data from these studies are summarized below.
Antiproliferative Activity
Several isoflavones isolated from Derris scandens have demonstrated cytotoxic effects against various cancer cell lines.[4]
| Compound | Cell Line | IC50 (µM) |
| Derriscandenon E (2) | KB | 2.7 |
| Derriscandenon E (2) | NALM-6 | 0.9 |
| Derriscandenon F (3) | KB | 12.9 |
| Staurosporine (Control) | KB | 1.25 |
| Staurosporine (Control) | NALM-6 | 0.01 |
| Table 1: Antiproliferative activity of isoflavones from Derris scandens.[4] |
Anti-inflammatory Activity
Derris scandens extract and its constituent isoflavones have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of inflammatory genes in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[5]
The order of NO production inhibition by pure isoflavone derivatives was found to be: genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein > genistein-7-O-[α-rhamnopyranosyl-(1 → 6)]-β-glucopyranoside.[5] Genistein, derrisisoflavone A, and 6,8-diprenylgenistein significantly suppressed the upregulation of all LPS-induced genes (iNOS, COX-2, IL-6, and 5-LOX).[5]
Estrogenic Activity
The estrogenic activity of D. scandens stem extract and its isoflavone derivatives has been investigated through proliferation assays in MCF-7 cells.[6]
| Compound (1 µM) | Relative Cell Proliferation (%) (vs. 0.1 nM 17β-estradiol) |
| Genistein | 97.84 |
| Derrisisoflavone A | 83.17 |
| Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside] | 69.55 |
| 6,8-diprenylgenistein | 51.91 |
| Lupalbigenin | 18.72 |
| Table 2: Estrogenic activity of isoflavone derivatives.[6] |
Lupalbigenin also demonstrated an estrogen-antagonistic effect when co-treated with 17β-estradiol.[6]
Antifeedant Activity
Semi-synthesized derivatives of isoflavones from Derris scandens have been evaluated for their antifeedant activity against castor semilooper and tobacco caterpillar.[1] Scandenin and several of its derivatives showed potent insecticidal activity.[1][2]
Signaling Pathway Implication
The anti-inflammatory effects of Derrisisoflavone derivatives are mediated through the inhibition of key inflammatory signaling pathways.
Caption: Inhibition of the LPS-induced inflammatory pathway by Derrisisoflavone derivatives.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential for drug development. The semi-synthetic routes described provide a basis for generating a library of novel derivatives for further biological evaluation. The demonstrated antiproliferative, anti-inflammatory, and estrogenic activities highlight the importance of continued research into the therapeutic applications of these natural product-inspired molecules. Future studies should focus on elucidating detailed structure-activity relationships and exploring the in vivo efficacy and safety of the most promising candidates.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols for Gene Expression Analysis Following Derrisisoflavone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavones, a class of isoflavones isolated from plants of the Derris genus, have garnered significant interest in the scientific community for their potential therapeutic properties. These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] The mechanism of action for these effects is often attributed to the modulation of gene expression, influencing key signaling pathways involved in disease progression. This document provides detailed application notes and protocols for researchers investigating the effects of Derrisisoflavones on gene expression. While specific data on Derrisisoflavone I is limited, this guide presents a generalized framework applicable to the study of various Derrisisoflavones, drawing on findings from related compounds within the same family.
Data Presentation: Summary of Gene Expression Modulation by Derris Isoflavones
The following table summarizes the observed effects of various Derris isoflavones on the expression of key genes, as reported in the literature. This data can serve as a reference for expected outcomes when studying a specific Derrisisoflavone.
| Cell Line | Treatment | Target Gene | Observed Effect | Reference |
| RAW 264.7 Macrophages | Derris scandens extract, Genistein, Derrisisoflavone A | iNOS, COX-2, IL-6, 5-LOX | Significant suppression of LPS-induced upregulation | [5] |
| MCF-7 (Human Breast Cancer) | Genistein, Derrisisoflavone A, 6,8-diprenylgenistein, Lupalbigenin | Human Androgen Receptor (AR) | Significant suppression of gene expression | [6][7] |
| MCF-7 (Human Breast Cancer) | Genistein, Genistein-7-O-glycoside | Human Estrogen Receptor α (ERα), Human Estrogen Receptor β (ERβ) | Upregulation of gene expression | [6][7] |
| KB (Human Oral Cancer) | Derriscandenon C, Derrubone, Glyurallin | Genes related to mitochondrial membrane potential | Implied downregulation leading to decreased potential | [3] |
| HCC-S102 (Hepatocellular Carcinoma) | Derris scandens ethanolic extract | Pro-apoptotic and anti-proliferative genes | Upregulation leading to apoptosis | [8] |
Experimental Protocols
Cell Culture and Derrisisoflavone Treatment
Objective: To culture appropriate cell lines and treat them with Derrisisoflavone to assess its impact on gene expression.
Materials:
-
Target cell line (e.g., RAW 264.7, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Derrisisoflavone stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for optimal growth and treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Derrisisoflavone Treatment: The following day, replace the old media with fresh media containing the desired concentrations of Derrisisoflavone. A vehicle control (media with the solvent, e.g., DMSO) should be included in parallel.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them for subsequent RNA isolation.
RNA Isolation
Objective: To isolate high-quality total RNA from the treated and control cells.
Materials:
-
RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit)
-
Chloroform (for TRIzol method)
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge
Protocol (using TRIzol reagent):
-
Cell Lysis: Add 1 mL of TRIzol reagent to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol by centrifuging at 7,500 x g for 5 minutes at 4°C.
-
RNA Re-suspension: Air-dry the RNA pellet and re-suspend it in an appropriate volume of nuclease-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Gene Expression Analysis.
Signaling Pathway: Anti-inflammatory Action of Derrisisoflavones
Caption: Inhibition of Inflammatory Pathways.
Signaling Pathway: Anti-cancer Mechanism of Derrisisoflavones
Caption: Anti-cancer Mechanisms.
References
- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Monoclonal Antibodies for Derrisisoflavone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies (mAbs) specifically targeting Derrisisoflavone A, a bioactive isoflavonoid with significant therapeutic potential. The information presented herein is intended to guide researchers through the process of mAb production, characterization, and application in relevant assays.
Introduction to Derrisisoflavone A
Derrisisoflavone A is a prenylated isoflavone isolated from the stems of Derris scandens. It has garnered scientific interest due to its notable biological activities, including anti-inflammatory and estrogenic effects. As a small molecule, the development of specific antibodies to Derrisisoflavone A is crucial for its quantification in biological matrices, pharmacokinetic studies, and the development of diagnostic tools.
Quantitative Data Summary
The biological activities of Derrisisoflavone A have been quantified in several studies. The following tables summarize key findings.
Table 1: Anti-Inflammatory Activity of Derrisisoflavone A and Related Compounds
| Compound | Inhibition of Nitric Oxide (NO) Production | Effect on LPS-Induced Gene Expression |
| Derrisisoflavone A | Significant inhibition | Suppressed upregulation of iNOS, COX-2, and IL-6[1][2] |
| Genistein | Higher inhibition than Derrisisoflavone A | Suppressed upregulation of all LPS-induced genes[1][2] |
| 6,8-diprenylgenistein | Lower inhibition than Derrisisoflavone A | Suppressed upregulation of all LPS-induced genes[1][2] |
| Lupalbigenin | Higher inhibition than Derrisisoflavone A | Not specified |
| Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside | Lower inhibition than Derrisisoflavone A | Not specified |
Data compiled from studies on RAW 264.7 macrophage cells. The order of NO production inhibition was found to be genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein > genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside[2].
Table 2: Estrogenic Activity of Derrisisoflavone A and Related Compounds
| Compound (at 1 µM) | Relative Cell Proliferation (%) (Compared to 0.1 nM 17β-estradiol) | Effect on Gene Expression |
| Derrisisoflavone A | 83.17%[3][4] | Significantly suppressed human androgen receptor (AR) gene expression[3][4] |
| Genistein | 97.84%[3][4] | Increased human estrogen receptor β (ERβ) expression by 4.0-fold[3][4] |
| Genistein-7-O-[α-rhamnopyranosyl-(1→6)-glucopyranoside] | 69.55%[3][4] | Augmented ERα and ERβ gene expression by 1.5- and 3.4-fold, respectively[3][4] |
| 6,8-diprenylgenistein | 51.91%[3][4] | Significantly suppressed AR gene expression[3][4] |
| Lupalbigenin | 18.72%[3][4] | Significantly suppressed AR gene expression[3][4] |
Data from studies using MCF-7 breast cancer cells[3][4].
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and application of monoclonal antibodies for Derrisisoflavone A.
Protocol 1: Preparation of Derrisisoflavone A-Carrier Protein Conjugate (Immunogen)
Since Derrisisoflavone A is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.
Materials:
-
Derrisisoflavone A
-
Carrier proteins (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide - DCC/NHS, or via Mannich reaction)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Activation of Derrisisoflavone A: If using a carboxyl group for conjugation, activate it using a DCC/NHS chemistry approach. Dissolve Derrisisoflavone A in an appropriate organic solvent (e.g., DMF or DMSO). Add a molar excess of DCC and NHS and stir at room temperature for several hours to form an NHS-ester.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated Derrisisoflavone A solution to the protein solution while stirring. The molar ratio of hapten to carrier should be optimized, but a starting point of 20:1 is common.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: Remove unconjugated Derrisisoflavone A by dialysis against PBS. Change the PBS buffer several times over 48 hours.
-
Characterization: Confirm the conjugation and estimate the hapten-to-carrier ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Figure 1. Workflow for the preparation of the Derrisisoflavone A immunogen.
Protocol 2: Monoclonal Antibody Production using Hybridoma Technology
Materials:
-
BALB/c mice
-
Derrisisoflavone A-KLH conjugate (immunogen)
-
Freund's complete and incomplete adjuvant
-
Myeloma cell line (e.g., SP2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) medium
-
HT (Hypoxanthine-Thymidine) medium
-
RPMI-1640 medium with fetal bovine serum (FBS)
-
96-well cell culture plates
Methodology:
-
Immunization:
-
Emulsify the Derrisisoflavone A-KLH conjugate with Freund's complete adjuvant (1:1 ratio).
-
Inject BALB/c mice (6-8 weeks old) subcutaneously with 100 µg of the immunogen.
-
Boost the mice with 50 µg of the immunogen emulsified in Freund's incomplete adjuvant at 2-week intervals.
-
Three days before fusion, administer a final intravenous or intraperitoneal booster of the immunogen in saline.
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with myeloma cells at a ratio of 5:1.
-
Induce cell fusion by the dropwise addition of 50% PEG.
-
-
Selection of Hybridomas:
-
Plate the fused cells in 96-well plates in HAT medium. Unfused myeloma cells will not survive in this medium, and unfused splenocytes have a limited lifespan.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Screening of Hybridomas:
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of antibodies against Derrisisoflavone A using an indirect ELISA (see Protocol 3).
-
-
Cloning and Expansion:
-
Clone positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the positive clones to produce larger quantities of the monoclonal antibody.
-
Figure 2. Experimental workflow for monoclonal antibody production.
Protocol 3: Indirect Competitive ELISA (icELISA) for Derrisisoflavone A Detection
This assay is used to screen for positive hybridoma clones and to quantify Derrisisoflavone A in samples.
Materials:
-
96-well microtiter plates
-
Derrisisoflavone A-BSA conjugate (coating antigen)
-
Hybridoma supernatant or purified monoclonal antibody
-
Derrisisoflavone A standard solutions
-
Goat anti-mouse IgG-HRP conjugate (secondary antibody)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Methodology:
-
Coating: Coat the wells of a 96-well plate with Derrisisoflavone A-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
In a separate plate or tubes, pre-incubate the monoclonal antibody with either the Derrisisoflavone A standard or the sample for 30 minutes.
-
Add this mixture to the coated and blocked plate.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated goat anti-mouse IgG to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of Derrisisoflavone A in the sample.
Signaling Pathways
Derrisisoflavone A has been shown to modulate key signaling pathways involved in inflammation and estrogenic response.
Anti-Inflammatory Signaling: Derrisisoflavone A can suppress the expression of pro-inflammatory genes such as iNOS, COX-2, and IL-6, which are often upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS). This suggests an interference with upstream signaling cascades, potentially involving transcription factors like NF-κB.
Figure 3. Proposed anti-inflammatory signaling pathway of Derrisisoflavone A.
Estrogenic and Anti-Androgenic Signaling: Derrisisoflavone A exhibits estrogenic activity, likely through interaction with estrogen receptors (ERα and ERβ), leading to the proliferation of estrogen-sensitive cells. Additionally, it has been observed to suppress the gene expression of the androgen receptor (AR), indicating a potential anti-androgenic effect.
Figure 4. Estrogenic and anti-androgenic signaling of Derrisisoflavone A.
References
- 1. researchgate.net [researchgate.net]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 4. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derrisisoflavone I Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the analytical characterization of Derrisisoflavone I. The data and methodologies are compiled from scientific literature to serve as a reference for quality control, research, and development purposes.
Compound Information
This compound is a prenylated isoflavone that has been isolated from plants of the Derris genus. Analytical standards of this compound are essential for the accurate identification and quantification of this compound in complex matrices such as plant extracts and pharmaceutical formulations.
Quantitative Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Mass spectrometry is a key technique for determining the molecular formula of a compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₆ | [1] |
| Ionization Mode | Positive | [1] |
| Observed [M+Na]⁺ (m/z) | 405.1305 | [1] |
| Calculated [M+Na]⁺ (m/z) | 405.1309 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the detailed chemical structure of this compound. The following data were recorded in deuterated methanol (CD₃OD).
¹H-NMR Spectroscopic Data (400 MHz, CD₃OD) [1]
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-2 | 8.51 | s | |
| H-2' | 7.05 | br. s | |
| H-6' | 6.87 | br. d | 8.0 |
| H-1''' | 7.07 | s | |
| H-1'' | 3.48 | d | 7.3 |
| 5-OH | 13.21 | s |
¹³C-NMR Spectroscopic Data (100 MHz, CD₃OD) [1]
| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |
| 2 | 147.7 | 6' | 115.7 |
| 3 | 123.7 | 1'' | 22.1 |
| 4 | 182.1 | 2'' | 25.9 |
| 5 | 154.6 | 3'' | 17.7 |
| 6 | 114.7 | 1''' | 117.8 |
| 7 | 158.6 | 2''' | 148.9 |
| 8 | 105.2 | 3''' | 115.1 |
| 9 | 152.4 | 4''' | 145.8 |
| 10 | 106.1 | 5''' | 112.5 |
| 1' | 115.7 | 6''' | 145.8 |
| 2' | 115.7 | ||
| 3' | 145.8 | ||
| 4' | 145.8 | ||
| 5' | 112.5 |
High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound is not detailed, a method for related derrisisoflavones provides a strong starting point. The retention time for this compound was reported as 10.12 minutes under the specified conditions.[1]
| Parameter | Value |
| Column | Extend-C18 |
| Mobile Phase | Gradient: 20% to 100% Methanol in Water |
| Gradient Time | 8.0 min |
| Post-run | 100% Methanol for 5.0 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (tR) | 10.12 min |
For quantitative analysis of related isoflavones, an HPLC-UV method has been developed with the following performance characteristics, which can be used as a reference for method development for this compound.[2][3][4]
| Parameter | Range |
| Limit of Detection (LOD) | 0.01 - 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.18 µg/mL |
| Accuracy | 93.3 - 109.6% |
Experimental Protocols
Sample Preparation for Analysis
-
Standard Solution Preparation: Accurately weigh a known amount of this compound analytical standard. Dissolve the standard in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used for HPLC analysis or the appropriate deuterated solvent for NMR analysis.
-
Plant Material Extraction (General Protocol):
-
Air-dry and powder the plant material.
-
Extract the powdered material with a suitable solvent (e.g., 95% ethanol) using methods such as maceration, soxhlet extraction, or ultrasonication.
-
Concentrate the crude extract under reduced pressure.
-
The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography to enrich the isoflavone fraction before analysis.
-
HPLC-UV Method Protocol
This protocol is adapted from methods used for similar isoflavones and can be optimized for this compound.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a column oven, and an autosampler.
-
Mobile Phase:
-
Solvent A: Water (with an optional 0.1% formic acid)
-
Solvent B: Methanol or Acetonitrile (with an optional 0.1% formic acid)
-
-
Gradient Elution:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over a period of 20-30 minutes to ensure good separation of compounds.
-
A suggested starting gradient could be: 0 min, 20% B; 8 min, 100% B; 13 min, 100% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (e.g., 268 nm as reported for a similar compound)[1]. A diode-array detector can be used to scan a range of wavelengths.
-
Injection Volume: 10-20 µL.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mass Spectrometry (MS) Protocol
-
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Ion Trap (IT) instrument, coupled with an electrospray ionization (ESI) source.[1][5] This can be interfaced with an HPLC system (LC-MS).
-
Ionization Mode: ESI in positive ion mode is suitable for detecting the [M+H]⁺ or [M+Na]⁺ adducts of isoflavones.
-
Mass Range: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 100-1000).
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the analyte.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of this compound and fragmenting it to obtain a characteristic fragmentation pattern.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[1]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD).
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.
-
Use a larger number of scans compared to ¹H-NMR due to the lower natural abundance of ¹³C.
-
-
2D-NMR Experiments: For complete structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Logical Relationship for Compound Identification
Caption: Logic for the identification of this compound.
References
- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. At-line LC-QTOF-MS micro-fractionation of Derris scandens (Roxb.) Benth, coupled to radioassay for the early identification of PDE5A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derrisisoflavone A as a Phosphodiesterase 5 Inhibitor
Disclaimer: The information provided pertains to Derrisisoflavone A, as scientific literature predominantly refers to this compound as a phosphodiesterase 5 inhibitor from Derris scandens. It is presumed that "Derrisisoflavone I" in the query is a typographical error for "Derrisisoflavone A."
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] By degrading cGMP, PDE5 regulates various physiological processes, most notably vascular smooth muscle tone.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation.[1][2] This mechanism is the basis for the therapeutic effects of clinically approved PDE5 inhibitors, such as sildenafil, in the treatment of erectile dysfunction and pulmonary hypertension.[1][4] Natural products are a promising source for the discovery of new PDE5 inhibitors.[5][6] Derrisisoflavone A, an isoflavone isolated from the plant Derris scandens, has been identified as a phosphodiesterase 5 inhibitor.[5][6] These application notes provide a summary of its inhibitory activity and detailed protocols for its evaluation.
Data Presentation
The inhibitory activity of Derrisisoflavone A and other related isoflavones isolated from Derris scandens against PDE5 is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity.
| Compound | Source Organism | Target Enzyme | IC50 (µM) |
| Derrisisoflavone A | Derris scandens | Phosphodiesterase 5 (PDE5) | 9 µM |
| Osajin | Derris scandens | Phosphodiesterase 5 (PDE5) | 4 µM |
| 4',5,7-trihydroxybiprenylisoflavone | Derris scandens | Phosphodiesterase 5 (PDE5) | 8 µM |
Data sourced from scientific literature.[5][6]
Signaling Pathway and Experimental Workflow
cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The following diagram illustrates the nitric oxide (NO)-cGMP signaling pathway and the role of PDE5 inhibitors. In vascular smooth muscle cells, nitric oxide activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][7][8] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause smooth muscle relaxation and vasodilation.[8] Phosphodiesterase 5 (PDE5) terminates this signal by hydrolyzing cGMP to GMP.[2] Derrisisoflavone A, as a PDE5 inhibitor, blocks this degradation, thereby prolonging the action of cGMP and enhancing vasodilation.[1][2]
Caption: The cGMP signaling pathway and the inhibitory action of Derrisisoflavone A on PDE5.
Experimental Workflow for PDE5 Inhibition Assay
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound, such as Derrisisoflavone A, against PDE5. The assay measures the amount of phosphate produced from the hydrolysis of cGMP by PDE5. The inhibitory effect of the test compound is quantified by the reduction in phosphate generation.
Caption: A generalized workflow for the in vitro PDE5 inhibition assay.
Experimental Protocols
This section provides a detailed methodology for an in vitro phosphodiesterase 5 inhibition assay, adapted from established protocols, suitable for evaluating the inhibitory potential of Derrisisoflavone A.[9]
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5A1.
Materials and Reagents
-
Human recombinant phosphodiesterase 5A1 (PDE5A1)
-
Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate
-
Derrisisoflavone A (or other test compounds)
-
Sildenafil (as a positive control)
-
Calf intestinal alkaline phosphatase (CIAP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Malachite Green reagent
-
Ammonium molybdate
-
Phosphate standard solution
-
96-well microplates
-
Microplate reader
Procedure
1. Preparation of Solutions
-
Derrisisoflavone A Stock Solution: Prepare a high-concentration stock solution of Derrisisoflavone A in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of dilutions of the Derrisisoflavone A stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Solution: Dilute the PDE5A1 enzyme to the desired concentration in cold assay buffer.
-
Substrate Solution: Prepare a solution of cGMP in the assay buffer.
-
CIAP Solution: Prepare a solution of calf intestinal alkaline phosphatase in the assay buffer.
2. Assay Protocol
-
Add 20 µL of the various concentrations of Derrisisoflavone A (or sildenafil for the positive control, or buffer for the negative control) to the wells of a 96-well plate.
-
Add 20 µL of the PDE5A1 enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the cGMP substrate solution to each well.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the PDE5 reaction and initiate the conversion of GMP to guanosine and phosphate by adding 20 µL of the CIAP solution.
-
Incubate for a further 20 minutes at 37°C.
-
Terminate the entire reaction by adding a stop solution, such as perchloric acid.[9]
-
Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
3. Data Analysis
-
Calculate the percentage of inhibition for each concentration of Derrisisoflavone A using the following formula:
% Inhibition = 100 - [ (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank) ] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Derrisisoflavone A concentration. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be calculated using non-linear regression analysis software.
Selectivity Profiling
To assess the selectivity of Derrisisoflavone A, similar inhibition assays should be performed against other phosphodiesterase isoforms, such as PDE1 and PDE6.[5][6] A compound is considered selective for PDE5 if its IC50 value for PDE5 is significantly lower than its IC50 values for other PDE isoforms.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 Inhibitors from Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 8. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Application of Derrisisoflavones in Cancer Cell Line Studies: A Detailed Guide
Introduction
Derris scandens, a plant traditionally used in herbal medicine, is a rich source of isoflavones with demonstrated cytotoxic and antiproliferative effects on various cancer cell lines. While the specific compound "Derrisisoflavone I" is not prominently described in current scientific literature, numerous other isoflavones isolated from this plant have been the subject of anticancer research. This document provides a comprehensive overview of the application of these bioactive isoflavones in cancer cell line studies, with a focus on their mechanisms of action, experimental protocols, and relevant signaling pathways. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The cytotoxic effects of various isoflavones isolated from Derris scandens have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derriscandenon E | KB (Epidermoid Carcinoma) | 2.7 | [1][2] |
| Derriscandenon E | NALM-6 (Acute Lymphoblastic Leukemia) | 0.9 | [1][2] |
| Derriscandenon F | KB (Epidermoid Carcinoma) | 12.9 | [1][2] |
| Derriscandenon B | KB (Epidermoid Carcinoma) | 5 (Significant inhibition) | [3] |
| Derriscandenon C | KB (Epidermoid Carcinoma) | 5 (Significant inhibition) | [3] |
| Derrubone | KB (Epidermoid Carcinoma) | 5 (Significant inhibition) | [3] |
| Glyurallin | KB (Epidermoid Carcinoma) | 5 (Significant inhibition) | [3] |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | KB, MCF-7, NCI-H187 | Cytotoxic effects observed | [4] |
| Lupalbigenin | KB, MCF-7, NCI-H187 | Cytotoxic effects observed | [4] |
Mechanism of Action and Signaling Pathways
Isoflavones from Derris scandens exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]
Induction of Apoptosis:
Several studies have shown that these isoflavones can induce apoptosis in cancer cells.[6] A key mechanism is the disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[1][2][3] The reduction in mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and leading to cell death.[7] The PI3K/Akt and MAPK signaling pathways are also implicated in the apoptotic effects of some isoflavones.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cancer chemoprevention by soy isoflavone genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Testing Derrisisoflavone I Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of bioactivity testing for Derrisisoflavone I, a naturally occurring isoflavone. The focus is on its potential anti-inflammatory and anti-cancer properties. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the preliminary assessment of this compound's therapeutic potential.
Overview of this compound Bioactivities
This compound, isolated from plants of the Derris genus, belongs to the isoflavone class of flavonoids, which are known for their diverse pharmacological effects. Preclinical studies on this compound and structurally related isoflavones suggest significant anti-inflammatory and anti-cancer activities. These effects are often attributed to the modulation of key cellular signaling pathways, including NF-κB and PI3K/Akt.
Data Presentation: Quantitative Bioactivity Data
The following tables summarize key quantitative data for this compound and related isoflavones to provide a comparative reference for experimental design and data interpretation.
Table 1: Anti-inflammatory Activity of this compound and Related Isoflavones
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Derrisisoflavone A | Phosphodiesterase 5 (PDE5) Inhibition | - | 9 µM | [1](--INVALID-LINK--) |
| Genistein | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 50 µM | [2](--INVALID-LINK--) |
| Derrisisoflavone A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | More potent than 6,8-diprenylgenistein | [2](--INVALID-LINK--) |
Table 2: Anti-cancer Activity of Isoflavones from Derris scandens
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Derriscandenon B | KB (epidermoid carcinoma) | 2.7 µM | [3](--INVALID-LINK--) |
| Derriscandenon B | NALM-6 (acute lymphoblastic leukemia) | 0.9 µM | [3](--INVALID-LINK--) |
| Derriscandenon C | KB (epidermoid carcinoma) | 12.9 µM | [3](--INVALID-LINK--) |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-inflammatory and anti-cancer bioactivities of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines and to establish non-toxic concentrations for subsequent mechanistic studies in non-cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins involved in inflammatory and cancer signaling pathways, such as iNOS, COX-2, p-p65, p-IκBα, p-Akt, and p-mTOR.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., RAW 264.7 for inflammation studies, or a cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at selected concentrations for the desired time. For inflammatory studies, co-treatment with LPS may be required.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.
NF-κB Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Measure the firefly luciferase activity (NF-κB-dependent) and Renilla luciferase activity (internal control) using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in this compound-treated cells compared to the stimulated vehicle control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: Putative anti-cancer mechanism of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing the bioactivity of this compound.
Caption: General workflow for this compound bioactivity testing.
References
- 1. Possible link between NO concentrations and COX-2 expression in systems treated with soy-isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Application Notes and Protocols for Derrisisoflavone I Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone I is a prenylated isoflavone, a class of natural products known for a variety of biological activities. Proper preparation of this compound solutions is critical for accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro studies, along with relevant physicochemical data and insights into its potential biological activities based on related compounds.
Physicochemical and Biological Properties
While specific experimental data for this compound is limited, its properties can be inferred from its chemical structure and data on similar prenylated isoflavones.
| Property | Value | Source/Calculation |
| Molecular Formula | C₂₆H₂₆O₇ | [1] |
| Molar Mass | 450.48 g/mol | Calculated |
| Purity | >98% (typical for commercially available research compounds) | Assumed |
| Appearance | Yellow amorphous powder[1] | [1] |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | Inferred from related isoflavones |
| Storage (Powder) | -20°C, protected from light and moisture | General recommendation |
| Storage (Stock Solution) | -20°C or -80°C in aliquots, avoid repeated freeze-thaw cycles | General recommendation |
| Known Biological Activities (of related Prenylated Isoflavones) | Anti-inflammatory, Estrogenic/Antiestrogenic[2][3][4][5][6], Potential PPAR modulation[1] | [1][2][3][4][5][6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 450.48 g/mol * 1000 mg/g = 4.50 mg
-
-
-
Weighing:
-
Carefully weigh out 4.50 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist in dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial for long-term experiments or when working with sensitive cell lines.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to final working concentrations in cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility in Aqueous Medium: this compound is expected to have low aqueous solubility. Prepare working solutions fresh for each experiment and visually inspect for any precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions (Example for a final concentration of 10 µM in 1 mL):
-
Intermediate Dilution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution.
-
-
Final Working Solution:
-
The intermediate dilution can be directly used as the final working solution to treat cells.
-
-
For other concentrations: Adjust the dilution factor accordingly. For example, to achieve a final concentration of 1 µM, you can perform a 1:10 dilution of the 10 µM intermediate solution.
-
-
Application to Cells:
-
Mix the final working solution gently by pipetting.
-
Remove the existing medium from your cell culture plate and replace it with the prepared working solution containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound solution preparation and use in cell-based assays.
Caption: Potential signaling pathways modulated by prenylated isoflavones like this compound.
References
- 1. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Analysis of Isoflavones in Derris Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Derris, belonging to the family Fabaceae, is a source of a diverse array of secondary metabolites. While traditionally known for its high concentration of rotenoids, recent phytochemical investigations have revealed that Derris species, including D. scandens, D. eriocarpa, and D. trifoliata, are also a rich source of isoflavones and their derivatives.[1][2][3][4][5] These isoflavones, such as genistein, lupalbigenin, derrisisoflavone A, and 6,8-diprenylgenistein, are of significant interest to the pharmaceutical and drug development industries due to their potential biological activities, including anti-inflammatory and estrogenic effects.[6]
The structural similarity of isoflavones to 17-β-estradiol allows them to interact with estrogen receptors (ERα and ERβ), potentially modulating hormonal pathways.[6] This activity, coupled with anti-inflammatory properties, makes the accurate quantification of these compounds in Derris extracts a critical step in preclinical research, standardization of herbal preparations, and the development of new therapeutic agents.
This document provides a detailed protocol for the extraction and quantitative analysis of major isoflavones from Derris extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV), based on validated methodologies.
Principle
The quantitative analysis of isoflavones is achieved by separating the compounds from a complex plant extract matrix using reversed-phase HPLC. The separation is based on the differential partitioning of isoflavones between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the isoflavones are detected by a UV detector at a wavelength where they exhibit maximum absorbance. Quantification is performed by comparing the peak area of each analyte in the sample to a calibration curve generated from analytical standards of known concentrations.
Key Isoflavones Identified in Derris Species
Several isoflavones have been isolated and identified from various Derris species. These compounds can serve as potential markers for the quality control and quantitative analysis of Derris extracts.
| Isoflavone Compound | Derris Species | Reference |
| Genistein | D. scandens | [1][6] |
| Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside | D. scandens | [6] |
| Derrisisoflavone A | D. scandens | [6] |
| Lupalbigenin | D. scandens | [6] |
| 6,8-diprenylgenistein | D. scandens | [5][6] |
| Daidzein | D. trifoliata | |
| Warangalone, Millewanin E, Rhynedlin A | D. scandens | [5][7] |
| 3′,4′-di-O-methylene-5-hydroxy-7-methoxy-6-isopentenyl isoflavone | D. eriocarpa | [1][4] |
| 5,7-dimethoxy-6-(3-methyl-2-butenyl)-4′-hydroxyl isoflavone | D. eriocarpa | [1][4] |
Experimental Protocols
The following protocols describe the sample preparation and HPLC-UV analysis for the quantification of isoflavones in Derris extracts.
Protocol 1: Extraction of Isoflavones from Derris Plant Material
This protocol outlines a general method for preparing an isoflavone-rich extract from dried Derris plant material (e.g., stems, leaves).
Materials and Reagents:
-
Dried and powdered Derris plant material
-
Methanol (HPLC grade) or Ethanol (95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1.0 g of finely powdered Derris plant material into a flask.
-
Add 20 mL of 80% methanol (or a suitable solvent like aqueous acetonitrile).
-
Agitate the mixture using a mechanical shaker or sonicator for 2 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) on the remaining plant material two more times to ensure complete extraction.
-
Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Redissolve a known weight of the dried crude extract in the HPLC mobile phase for analysis.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol is based on a validated method for the simultaneous quantification of five key isoflavones in Derris scandens.[6]
Apparatus and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 15-25% B
-
5-20 min: 25-35% B
-
20-25 min: 35-100% B
-
25-30 min: 100% B (hold)
-
30-35 min: Re-equilibration to 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of isoflavone standards (e.g., Genistein, Derrisisoflavone A, Lupalbigenin) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation: Prepare the Derris extract as described in Protocol 4.1, dissolving the final extract in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standard solutions and the sample solutions onto the HPLC system.
-
Quantification: Identify the isoflavone peaks in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve for each standard by plotting peak area against concentration. Use the regression equation from the calibration curve to calculate the concentration of each isoflavone in the injected sample solution.
Data Presentation
Effective quantitative analysis requires robust method validation. The following tables summarize the performance characteristics of the described HPLC-UV method for Derris scandens isoflavones and provide a template for reporting experimental results.[6]
Table 1: HPLC Method Validation Parameters for Key Derris scandens Isoflavones[6]
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Genistein-7-O-glycoside | 0.1 - 100 | >0.999 | 0.06 | 0.18 | 93.3 - 105.4 |
| Genistein | 0.1 - 100 | >0.999 | 0.01 | 0.03 | 98.7 - 109.6 |
| Derrisisoflavone A | 0.1 - 100 | >0.999 | 0.02 | 0.06 | 96.5 - 106.2 |
| Lupalbigenin | 0.1 - 100 | >0.999 | 0.01 | 0.03 | 97.8 - 108.9 |
| 6,8-diprenylgenistein | 0.1 - 100 | >0.999 | 0.02 | 0.07 | 95.4 - 107.3 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Table 2: Template for Reporting Quantitative Isoflavone Content in Derris Extracts
| Sample ID (Derris species/part) | Extraction Method | Genistein (mg/g extract) | Derrisisoflavone A (mg/g extract) | Lupalbigenin (mg/g extract) | Total Isoflavones (mg/g extract) |
| D. scandens Stem | 80% Methanol | e.g., 5.2 ± 0.3 | e.g., 1.8 ± 0.1 | e.g., 3.5 ± 0.2 | e.g., 10.5 ± 0.6 |
| D. eriocarpa Leaf | 95% Ethanol | ||||
| D. trifoliata Root | Aqueous Acetonitrile |
Note: Example data is illustrative and should be replaced with experimental findings.
Visualized Workflows and Pathways
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for Isoflavone Quantification in Derris Extracts.
Potential Signaling Pathway: Estrogenic Activity of Isoflavones
Derris-derived isoflavones like genistein exhibit estrogenic activity by binding to estrogen receptors (ERs), which can modulate gene expression. This pathway is highly relevant for drug development in hormone-related research areas.
References
- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new isoflavone from the stems of Derris eriocarpa How - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anti-Inflammatory Effects of Derrisisoflavone using RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone, a prenylated isoflavone found in plants such as Derris scandens, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. The murine macrophage cell line, RAW 264.7, serves as a robust and widely accepted in vitro model to investigate the inflammatory response and to screen potential anti-inflammatory agents. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing a cascade of pro-inflammatory mediators. This includes nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These application notes provide detailed protocols to assess the anti-inflammatory potential of Derrisisoflavone by quantifying its ability to inhibit the production of these inflammatory markers and to modulate the associated signaling pathways in LPS-stimulated RAW 264.7 cells.
Data Presentation
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production by Isoflavones in LPS-Stimulated RAW 264.7 Cells
| Compound | Relative Inhibitory Potency on NO Production |
| Genistein | ++++ (Most Potent) |
| Lupalbigenin | +++ |
| Derrisisoflavone A | ++ |
| 6,8-diprenylgenistein | + |
| Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside | Least Potent |
Data compiled from a study evaluating isoflavone derivatives from Derris scandens, which indicates a qualitative ranking of potency.[1][2]
Table 2: Effects of Derrisisoflavone A on the Expression of Pro-Inflammatory Genes in LPS-Stimulated RAW 264.7 Cells
| Gene | Effect of Derrisisoflavone A Treatment |
| Inducible Nitric Oxide Synthase (iNOS) | Significant Suppression |
| Cyclooxygenase-2 (COX-2) | Significant Suppression |
| Interleukin-6 (IL-6) | Significant Suppression |
Derrisisoflavone A has been shown to significantly suppress the upregulation of these key pro-inflammatory genes induced by LPS.[1][2]
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of Derrisisoflavone in RAW 264.7 cells.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Cell scrapers
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the cells using a cell scraper.
Cell Viability Assay (MTT Assay)
Purpose: To determine the non-toxic concentration range of Derrisisoflavone on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Derrisisoflavone
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Derrisisoflavone (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Measurement of Nitric Oxide (NO) Production
Purpose: To quantify the inhibitory effect of Derrisisoflavone on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Derrisisoflavone
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of Derrisisoflavone for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated cells, cells treated with LPS only, and cells treated with Derrisisoflavone only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Purpose: To measure the effect of Derrisisoflavone on the secretion of TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
Derrisisoflavone
-
LPS
-
24-well plates
-
Mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Derrisisoflavone for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Purpose: To investigate the effect of Derrisisoflavone on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
Derrisisoflavone
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with Derrisisoflavone for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes for MAPK and IκBα phosphorylation, 1-2 hours for p65 nuclear translocation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6, initiating their transcription. Derrisisoflavone is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
MAPK Signaling Pathway
The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that are activated by phosphorylation in response to LPS. Once activated, they can phosphorylate and activate transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. The anti-inflammatory effects of many natural compounds are attributed to their ability to suppress the phosphorylation of these MAPK proteins.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of Derrisisoflavone I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Derrisisoflavone I during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for cell-based assays. What is the recommended solvent?
A1: this compound, like many isoflavones, has poor aqueous solubility. It is practically insoluble in water.[1] For in vitro studies, a common practice is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or acetone, to create a stock solution.[1][2] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results, typically below 0.5%.
Q2: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A2: To minimize solvent-induced artifacts in cell culture experiments, the final concentration of DMSO should generally be kept at or below 0.5% (v/v). However, the tolerance can vary depending on the cell line and the duration of the experiment. It is always recommended to perform a vehicle control experiment (medium with the same concentration of DMSO but without this compound) to assess the impact of the solvent on your specific assay.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock in the aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4][5] You can pre-incubate this compound with a suitable cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to your experimental system.
-
Prepare a Solid Dispersion: This technique involves dispersing the compound in a carrier matrix at the molecular level to enhance its dissolution rate and solubility.[6]
Troubleshooting Guide
Problem: Poor Solubility of this compound in Aqueous Buffers
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
The following table summarizes common solubility enhancement techniques and their potential impact on the aqueous solubility of flavonoids like this compound. Note: The fold increase is an illustrative example, and actual results may vary.
| Technique | Description | Typical Fold Increase in Aqueous Solubility (Example) |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before dilution in an aqueous medium. | N/A (Stock solution is in 100% organic solvent) |
| Use of Surfactants | Incorporating surfactants that form micelles to encapsulate the hydrophobic compound.[6] | 10 - 100 |
| Complexation with Cyclodextrins | Forming inclusion complexes with cyclodextrins to enhance solubility.[4][5] | 50 - 500 |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier matrix to improve dissolution.[6] | 20 - 200 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle heating in a water bath (up to 37°C) can be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the phase-solubility studies method.[5]
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0-10 mM) in your desired buffer.
-
Addition of this compound: Add an excess amount of this compound powder to each HP-β-CD solution in sealed vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge or filter the suspensions to remove the undissolved this compound.
-
Quantification: Determine the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the complexation efficiency and the increase in solubility.
Signaling Pathway Visualization
While the direct signaling pathways of this compound are not extensively detailed, it is known to be an isoflavone with anti-inflammatory and estrogenic activities, similar to other isoflavones from Derris scandens.[7][8][9][10] The diagram below illustrates a generalized anti-inflammatory signaling pathway that is often targeted by isoflavones.
Caption: Generalized anti-inflammatory signaling pathway targeted by isoflavones.
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. Derrisisoflavone B | CAS:246870-75-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Technical Support Center: Stability of Derrisisoflavone I
For researchers, scientists, and drug development professionals, understanding the stability of a compound like Derrisisoflavone I is critical for experimental design, formulation development, and ensuring the integrity of analytical results. This guide provides detailed protocols and answers to frequently asked questions regarding the stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the solvent stability of this compound important?
A1: The stability of this compound in different solvents is crucial as it can affect its purity, potency, and safety. Changes in stability can lead to the formation of degradation products, which may result in lower efficacy or unexpected toxicity. For analytical purposes, using a solvent that causes degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: Which general conditions are known to affect isoflavone stability?
A2: Isoflavone stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Studies on other isoflavones have shown they are particularly unstable in alkaline (basic) conditions.[2][3] High temperatures can also accelerate degradation, and exposure to UV light can cause photolytic decomposition.[4][5]
Q3: What are the most common solvents used for isoflavone research?
A3: The most frequently used solvents for flavonoid and isoflavone extraction and analysis are ethanol, methanol, acetonitrile, and acetone, often in mixtures with water.[6][7] Acetonitrile is often considered superior for extracting a wide range of isoflavone forms.[8] The choice of solvent depends on the specific application, such as extraction, long-term storage, or analytical testing.
Q4: How can I analyze the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing isoflavone stability.[3][9][10] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in all samples | The compound may be inherently unstable under the chosen storage conditions (e.g., ambient temperature, exposure to light). | Store stock solutions and samples at a lower temperature (e.g., 4°C or -20°C) and protect them from light by using amber vials or covering them with foil.[5][11] |
| Appearance of unexpected peaks in the chromatogram | These are likely degradation products. | Develop and validate a stability-indicating HPLC method that can resolve these new peaks from the parent compound. Mass spectrometry (LC-MS) can be used to identify the structure of these degradants.[2][12] |
| Poor recovery of the compound from the solvent | This compound may have low solubility in the chosen solvent, leading to precipitation. | Test the solubility of this compound in several solvents before starting the stability study. Common choices include acetonitrile, acetone, ethanol, and methanol.[13][14] |
| Inconsistent results between replicate samples | This could be due to issues with sample preparation, handling, or the analytical method itself. | Ensure precise and consistent sample preparation. Verify the precision and robustness of the HPLC method according to ICH guidelines.[2][15] |
| No degradation observed under stress conditions | The stress conditions (e.g., acid/base concentration, temperature) may not be harsh enough. | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base or increase the temperature. The goal is to achieve a target degradation of 5-20%.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound in different solvents under various stress conditions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents: Acetonitrile, Methanol, Ethanol
-
Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
For each condition, a sample of the this compound solution is subjected to stress, while a control sample is stored under normal conditions (e.g., protected from light at 4°C).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals due to the known instability of isoflavones in alkaline media (e.g., 0, 0.5, 1, 2, 4 hours).[2]
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the this compound solution (in a chosen solvent) in an oven set to 70°C.
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).[4]
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
4. HPLC Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. An example method for isoflavones might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[10][15]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Data Presentation
The results of the stability study should be summarized to show the percentage of this compound remaining at each time point under each stress condition.
Table 1: Stability of this compound Under Forced Degradation
| Stress Condition | Solvent | Time (hours) | % this compound Remaining |
|---|---|---|---|
| Control (4°C, dark) | Acetonitrile | 0 | 100 |
| 24 | [Enter Data] | ||
| 0.1 N HCl @ 60°C | Acetonitrile | 0 | 100 |
| 2 | [Enter Data] | ||
| 4 | [Enter Data] | ||
| 8 | [Enter Data] | ||
| 24 | [Enter Data] | ||
| 0.1 N NaOH @ RT | Acetonitrile | 0 | 100 |
| 0.5 | [Enter Data] | ||
| 1 | [Enter Data] | ||
| 2 | [Enter Data] | ||
| 4 | [Enter Data] | ||
| 3% H₂O₂ @ RT | Methanol | 0 | 100 |
| 2 | [Enter Data] | ||
| 4 | [Enter Data] | ||
| 8 | [Enter Data] | ||
| 24 | [Enter Data] | ||
| 70°C | Ethanol | 0 | 100 |
| 24 | [Enter Data] | ||
| 48 | [Enter Data] | ||
| 72 | [Enter Data] |
| Photostability | Acetonitrile | End | [Enter Data] |
Visualizations
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. sgs.com [sgs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 12. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Derrisisoflavone Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the High-Performance Liquid Chromatography (HPLC) separation of Derrisisoflavone isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good resolution between Derrisisoflavone isomers?
A1: The most impactful parameters for separating closely related isomers are the mobile phase composition and the gradient profile. Derrisisoflavone isomers, like other flavonoid isomers, often require careful optimization of the organic modifier (typically acetonitrile) and the aqueous phase pH. A shallow gradient, which involves a slow increase in the organic solvent percentage, is crucial for improving the separation of compounds that elute closely together.[1]
Q2: Why is it important to add acid to the mobile phase?
A2: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is highly recommended. This suppresses the ionization of phenolic hydroxyl groups present in isoflavone structures. Doing so leads to sharper, more symmetrical peaks and more reproducible retention times. An acidic mobile phase, typically in the pH range of 2.5 to 3.5, is an excellent starting point for method development.[1]
Q3: Can column temperature affect the separation of isomers?
A3: Yes, column temperature is a significant factor in isomer separation.[2] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the effect on selectivity can vary. It is an important parameter to optimize; testing temperatures between 25°C and 40°C is a common practice to find the optimal balance between resolution and analysis time.
Q4: What are common causes of fluctuating retention times?
A4: Inconsistent retention times can compromise the validity of an analytical method. The primary causes are typically related to the mobile phase, the HPLC pump, or inadequate column equilibration.[1][3] Ensure that the mobile phase is prepared fresh, accurately, and is thoroughly degassed to prevent air bubbles in the pump.[1][4] Faulty pump check valves can also lead to inconsistent flow rates. Finally, always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomer Peaks
Q: My Derrisisoflavone isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do first?
A:
-
Optimize the Mobile Phase: This is the most effective approach.
-
Organic Modifier: Acetonitrile often yields sharper peaks than methanol for flavonoid compounds.[1] Try adjusting the percentage of acetonitrile in your gradient.
-
Gradient Slope: Decrease the slope of your gradient where the isomers elute. A slower, shallower gradient increases the time the analytes interact with the stationary phase, often dramatically improving resolution.[1]
-
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve the separation of closely eluting peaks. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min.[2]
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different selectivity. If you are using a standard C18 column, one with a different chemistry (e.g., Phenyl-Hexyl) or a smaller particle size (e.g., sub-2 µm for UHPLC) could provide the necessary resolution.
Issue 2: Peak Tailing or Fronting
Q: My peaks are asymmetrical (tailing or fronting). How can I improve the peak shape?
A:
-
Check for Column Overload: Injecting a sample that is too concentrated is a common cause of peak distortion.[1] Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Verify Mobile Phase pH: As mentioned in the FAQs, an unbuffered or improperly pH-adjusted mobile phase can cause tailing for acidic compounds like isoflavones. Ensure an acid like formic acid is present to maintain a low pH.
-
Assess Column Health: Peak tailing can be a sign of a contaminated or degraded column.[1] Try flushing the column with a strong solvent. If the problem persists, a partially blocked column inlet frit or a void in the packing material may be the issue, and the column may need to be replaced.[5]
Issue 3: High System Backpressure
Q: The pressure on my HPLC system is unusually high and fluctuating. What is the cause?
A:
-
Identify Blockages: High backpressure is typically caused by a blockage in the system.[3][4] Systematically check for blockages, starting from the column and moving backward.
-
Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit. Try reversing the column (if permissible by the manufacturer) and flushing it with a filtered, strong solvent.
-
Tubing and Filters: Check for blockages in inline filters or tubing.
-
-
Mobile Phase Issues: Ensure your mobile phase solvents are miscible and have been filtered and degassed properly. Precipitated buffers can cause significant pressure issues.
-
Sample Preparation: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the system.[6]
Experimental Protocols
Protocol: HPLC-UV Method for Analysis of Derrisisoflavone A and Related Compounds
This protocol is adapted from a validated method for the quantitative analysis of isoflavone derivatives in Derris scandens.
-
Sample Preparation:
-
Accurately weigh 100 mg of the ground plant material or extract.
-
Add 10 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10-30% B
-
5-25 min: 30-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B (hold for wash)
-
35-40 min: Re-equilibrate to 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Resolution of Structurally Related Rotenoids
This table summarizes the impact of different mobile phase compositions on the separation of rotenone and its isomer deguelin, which are structurally similar to Derrisisoflavones and are also found in Derris species. The Resolution (Rs) value indicates the degree of separation between two peaks; an Rs value ≥ 1.5 is desired for baseline separation.
| Mobile Phase System | Column Type | Flow Rate (mL/min) | Observation | Resolution (Rs) - Estimated |
| Chloroform-Isooctane (35:65) | Silica (Normal Phase) | 1.0 | Complete resolution of rotenone and deguelin. | > 2.0[2] |
| Water-Acetonitrile (45:55) | C18 (Reverse Phase) | 0.5 | Good separation from interfering peaks. | > 1.5[1] |
| Water-Acetonitrile (35:65) | C18 (Reverse Phase) | 1.0 | Baseline separation achieved. | > 1.5 |
Note: Data is compiled from methods for rotenoids, which serve as a proxy for demonstrating optimization principles for Derrisisoflavone isomers.
Visualizations
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Caption: A typical workflow for HPLC method development and optimization.
References
- 1. reabic.net [reabic.net]
- 2. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of isoflavones in red clover and related species by high-performance liquid chromatography combined with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Derrisisoflavone I
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of Derrisisoflavone I.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
-
Question: I am getting a very low yield, or no this compound at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a common issue in multi-step organic synthesis. Several factors could be at play. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Moisture can quench catalysts and reactive intermediates. For instance, in reactions involving Lewis acids like BF3·Et2O, moisture can deactivate the catalyst.
-
Reaction Conditions: Isoflavone synthesis is often sensitive to temperature and reaction time.[1] Drastic deviations from the optimal conditions can lead to side product formation or incomplete reactions. Refer to the table below for recommended reaction parameters.
-
Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen. Ensure reactions, especially coupling reactions like Suzuki-Miyaura or Stille, are carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Activity: If using a palladium catalyst for a coupling reaction, ensure it is active. Poor quality or improperly stored catalyst can lead to reaction failure. Consider using a fresh batch of catalyst.
-
Starting Material Integrity: Verify the integrity of your starting materials (e.g., the corresponding deoxybenzoin and cyclizing agent) via techniques like NMR or Mass Spectrometry before starting the reaction.
-
2. Formation of Multiple Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and purification is proving difficult. How can I minimize the formation of side products?
-
Answer: The formation of multiple side products can often be attributed to the reaction conditions and the reactivity of the starting materials.
-
Temperature Control: Overheating can lead to decomposition and the formation of undesired byproducts.[1] Maintain a stable and optimal reaction temperature.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a particular reactant might lead to side reactions.
-
Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired position.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. A non-optimal choice may promote side reactions. For instance, in cyclization reactions, the base's strength can be critical.
-
3. Difficulty in Product Purification
-
Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
-
Answer: Purification of isoflavones often requires chromatographic techniques.
-
Column Chromatography: This is the most common method for purifying isoflavones.[2] A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) is typically effective.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure this compound.
-
Preparative HPLC: For obtaining highly pure product, especially for biological assays, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Data Presentation: Reaction Parameters for Isoflavone Synthesis
The following table summarizes typical reaction conditions for key steps in isoflavone synthesis, which can be adapted for this compound.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Friedel-Crafts Acylation | BF3 | - | 120-140 | 2-4 | 60-75 |
| Deoxybenzoin Cyclization | BF3·Et2O, DMF, POCl3 | - | 80-100 | 4-6 | 50-70 |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Toluene/Ethanol/Water | 80-100 | 12-24 | 70-90 |
| Stille Coupling | PdCl2(NH3)2 | Aqueous Solution | 80 | 24 | 65-85[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling for Isoflavone Synthesis
This protocol is a general guideline and may need to be optimized for the specific synthesis of this compound.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate aryl halide (1.0 eq) and arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water).
-
Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3 or Na2CO3, 2.0 eq) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Generalized Synthetic Pathway for Isoflavones
Caption: Generalized reaction pathway for the synthesis of isoflavones.
References
Technical Support Center: Derrisisoflavone I Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Derrisisoflavone I during storage. The information is compiled from stability studies on isoflavones, offering insights into best practices for handling this specific prenylated isoflavone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound potency or inconsistent experimental results. | Degradation of this compound due to improper storage conditions. | Review storage procedures. Ensure the compound is stored at a low temperature, protected from light, and in a tightly sealed container. Consider re-analyzing the purity of the stored compound. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize HPLC method to separate the main compound from its degradants. Use mass spectrometry (MS) to identify the structure of the new peaks. |
| Discoloration or change in the physical appearance of the compound. | Oxidation or light-induced degradation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light. |
| Precipitation of the compound from solution. | pH-dependent instability or exceeding solubility limits. | Check the pH of the solution. Adjust if necessary, keeping in mind the pH stability of isoflavones. Ensure the solvent and concentration are appropriate for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: While specific stability data for this compound is limited, based on studies of other isoflavones, solid this compound should be stored in a tightly sealed container at low temperatures, preferably at -20°C or -80°C, and protected from light to minimize degradation.[1][2][3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store solutions at -20°C or -80°C in amber vials to protect from light.[3] The choice of solvent is also critical; ensure the compound is stable in the chosen solvent system.
Q3: What factors can cause the degradation of this compound?
A3: Several factors can contribute to the degradation of isoflavones, including temperature, light, pH, and the presence of oxidizing agents.[4][5] High temperatures can accelerate degradation, while exposure to UV or visible light can induce photochemical reactions.[3][4] this compound may also be unstable in strongly acidic or alkaline conditions.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] This involves analyzing the sample over time under specific storage conditions and monitoring for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q5: What are the likely degradation products of this compound?
A5: While the specific degradation products of this compound have not been extensively studied, degradation of other isoflavones often involves hydrolysis of glycosidic bonds (if applicable), oxidation, or rearrangement of the molecular structure. Given its prenylated nature, degradation could also involve reactions at the prenyl groups.
Quantitative Data Summary
The following tables summarize stability data for isoflavones from various studies. This data can be used to infer the potential stability of this compound under different conditions.
Table 1: Effect of Temperature on Isoflavone Stability in Solution
| Isoflavone | Temperature (°C) | pH | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Genistein | 70 | 9 | - | - | [4] |
| Daidzein | 70 | 9 | - | - | [4] |
| Genistein | 80 | 9 | - | - | [4] |
| Daidzein | 80 | 9 | - | - | [4] |
| Genistein | 90 | 9 | - | - | [4] |
| Daidzein | 90 | 9 | - | - | [4] |
| Genistin | 15-37 | - | 0.437-3.871 days⁻¹ | - | [6] |
| Genistin | 70-90 | - | 61-109 days⁻¹ | - | [6] |
Table 2: Effect of pH on Isoflavone Stability at Elevated Temperatures
| Isoflavone Derivative | pH | Temperature (°C) | Observation | Reference |
| Conjugated Daidzin | Acidic | 25, 80, 100 | More stable than acetylglycosides | [7] |
| Conjugated Genistin | Acidic | 25, 80, 100 | More stable than acetylglycosides | [7] |
| Conjugated Daidzin | Neutral | 25, 80, 100 | Significant loss at elevated temperature | [7] |
| Conjugated Genistin | Neutral | 25, 80, 100 | Significant loss at elevated temperature | [7] |
| Conjugated Daidzin | Basic | 25, 80, 100 | Significant loss at elevated temperature | [7] |
| Conjugated Genistin | Basic | 25, 80, 100 | Significant loss at elevated temperature | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the amount of this compound and its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV Detector
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for isoflavone analysis. The exact gradient program should be optimized for the separation of this compound and its potential degradation products.
Procedure:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (based on the UV spectrum of this compound).
-
Inject the samples and record the chromatograms.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Interference by Derrisisoflavone I
This technical support center provides troubleshooting guidance for researchers using Derrisisoflavone I in cell viability and cytotoxicity experiments. As an isoflavone, this compound possesses antioxidant properties that can lead to interference with common cell viability assays, particularly those based on the reduction of tetrazolium salts. This can result in the overestimation of cell viability and produce misleading data.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show an unexpectedly high viability, even at concentrations where I expect to see cytotoxicity in my MTT/XTT/WST-1 assay. What is happening?
A1: This is a strong indication of assay interference. This compound, like many other flavonoids, can directly reduce tetrazolium salts (MTT, XTT, WST-1) to their colored formazan products.[1][2][3][4] This chemical reaction is independent of cellular metabolic activity and can lead to a false positive signal, masking the true cytotoxic effect of the compound.
Q2: How can I confirm that this compound is interfering with my cell viability assay?
A2: A cell-free control experiment is the most direct way to confirm interference.[5][6] To do this, prepare wells with your cell culture medium and this compound at the same concentrations used in your main experiment, but do not add any cells. Then, add the assay reagent (e.g., MTT, XTT, WST-1) and incubate as you would normally. If you observe a color change that is dependent on the concentration of this compound, this confirms direct reduction of the reagent by the compound.
Q3: Are there alternative cell viability assays that are not affected by this compound?
A3: Yes, several alternative assays are less susceptible to interference by reducing compounds. The most recommended alternatives include:
-
Sulphorhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein.[1][7]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify cell viability by measuring the level of intracellular ATP, which is a key indicator of metabolically active cells.[8][9]
-
Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[4][8]
-
Crystal Violet Assay: This method involves staining the DNA of adherent cells to quantify the number of viable cells.[3][10]
Q4: Can I still use my existing MTT assay data if I suspect interference?
A4: It is strongly discouraged to rely on data from tetrazolium-based assays that show interference. The non-cellular reduction of the reagent by this compound can lead to a significant overestimation of cell viability.[2][4] The most reliable approach is to repeat the experiment using a non-interfering assay method. While you can subtract the background from a cell-free control, this correction may not be entirely accurate due to potential interactions between the compound and cellular components.[5]
Q5: What signaling pathways are known to be affected by this compound and related isoflavones?
A5: this compound and other isoflavones, such as genistein, have been shown to modulate several signaling pathways. These include pathways involved in inflammation, such as the inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and 5-lipoxygenase (5-LOX) gene expression.[11] Some isoflavones also exhibit estrogenic activity by interacting with estrogen receptors and can influence the PI3K/Akt and MAPK signaling pathways.[12][13]
Troubleshooting Guides
Issue 1: Higher-than-expected absorbance/fluorescence in treated wells of a tetrazolium-based assay (MTT, XTT, WST-1).
-
Symptom: Absorbance or fluorescence readings in wells treated with this compound are significantly higher than the vehicle control, even at high concentrations where cytotoxicity is anticipated.
-
Cause: Direct reduction of the assay reagent by the antioxidant properties of this compound.[1][3]
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: As outlined in FAQ 2, incubate this compound with the assay reagent in cell-free medium to confirm direct reduction.
-
Analyze the Data: A dose-dependent increase in signal in the cell-free setup confirms interference.
-
Switch to a Non-Interfering Assay: The most robust solution is to use an alternative method like the SRB or an ATP-based assay.[1][9]
-
Issue 2: Inconsistent or highly variable results with this compound.
-
Symptom: High variability between technical replicates treated with the same concentration of this compound.
-
Cause: This can be due to a combination of factors including interference, uneven cell seeding, or edge effects in the microplate.[14]
-
Troubleshooting Steps:
-
Confirm Assay Interference: First, rule out interference by performing a cell-free control.
-
Review Cell Seeding Technique: Ensure a homogenous single-cell suspension before seeding to avoid clumping.
-
Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile water or media.[14]
-
Increase Number of Replicates: Using more technical replicates can help to identify and exclude outliers.
-
Data Presentation
Table 1: Summary of Potential Interference with Common Cell Viability Assays
| Assay Type | Principle | Potential for Interference by this compound | Recommendation |
| MTT, XTT, WST-1 | Tetrazolium salt reduction to formazan by mitochondrial dehydrogenases.[7][15] | High: Flavonoids are known to directly reduce tetrazolium salts.[1][2][3] | Not Recommended.[2] |
| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin by cellular reductases.[9] | Moderate to High: Also susceptible to direct reduction by antioxidant compounds.[4] | Use with caution and perform cell-free controls. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells. | Low: However, some plant extracts have been shown to inhibit LDH activity.[16][17] | Generally suitable, but validation is recommended. |
| SRB | Staining of total cellular protein with Sulforhodamine B.[7] | Low: Based on protein content, it is not susceptible to redox interference.[1] | Recommended Alternative. |
| ATP-Based (e.g., CellTiter-Glo®) | Quantification of intracellular ATP levels.[9] | Low: Measures a distinct biochemical endpoint not based on redox reactions. | Recommended Alternative. |
| Trypan Blue Exclusion | Dye exclusion by viable cells with intact membranes.[8] | Low: Based on membrane integrity, not metabolic activity. | Recommended Alternative. |
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Test
-
Prepare a 2-fold serial dilution of this compound in cell culture medium (without cells) in a 96-well plate. Include a "medium only" control.
-
Add the tetrazolium-based reagent (e.g., MTT, XTT, WST-1) to each well at the same concentration used in your cellular experiments.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
If using MTT, add the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of the reagent.
Protocol 2: Sulforhodamine B (SRB) Assay
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on a shaker for 5 minutes to ensure complete dissolution of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: Mechanism of cell viability assay interference by this compound.
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Inhibition of inflammatory signaling pathways by this compound.
References
- 1. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 16. High-Throughput Screening to Identify Plant Derived Human LDH-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Prenylated Isoflavones
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of prenylated isoflavones.
Frequently Asked Questions (FAQs)
Q1: What are prenylated isoflavones and why is their bioavailability a key focus?
A1: Prenylated isoflavones are a subclass of isoflavones that have one or more isoprenoid groups attached to their core structure. This prenyl group increases the lipophilicity of the molecule.[1] This increased lipophilicity is thought to enhance their affinity for biological membranes, potentially leading to improved absorption and greater biological activity compared to their non-prenylated parent compounds.[1][2] However, like many flavonoids, they can still face challenges with poor water solubility and extensive metabolism, making the enhancement of their oral bioavailability a critical area of research for maximizing their therapeutic potential.
Q2: What are the primary metabolic pathways for prenylated isoflavones?
A2: Similar to other flavonoids, prenylated isoflavones undergo extensive first-pass metabolism in the intestine and liver. The primary metabolic routes include Phase I metabolism, often involving cytochrome P450 enzymes, and Phase II metabolism, which involves conjugation reactions such as glucuronidation and sulfation.[3] The addition of these polar groups facilitates excretion but also generally renders the parent compound inactive. The gut microbiota can also play a significant role in the metabolism of isoflavones.[4]
Q3: What are the main formulation strategies to improve the oral bioavailability of prenylated isoflavones?
A3: Due to their characteristically poor water solubility, several formulation strategies can be employed to enhance the oral bioavailability of prenylated isoflavones. Key approaches include:
-
Solid Dispersions: Dispersing the prenylated isoflavone in a hydrophilic polymer matrix can improve its wettability and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area available for dissolution, which can lead to enhanced absorption.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubilization and intestinal uptake of lipophilic compounds.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the isoflavone.
Q4: How does prenylation affect the interaction of isoflavones with cellular targets?
A4: The addition of a prenyl group can significantly alter the biological activity of an isoflavone. For instance, prenylation can enhance the binding affinity to target proteins and modulate signaling pathways. Some prenylated isoflavones have been shown to act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific estrogenic or anti-estrogenic effects.[6] They have also been reported to influence other pathways, such as the p38/MAPK signaling cascade, which is involved in cellular responses to stress and inflammation.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility in the apical buffer. | - Increase the DMSO concentration in the apical buffer (up to 1-5%), ensuring it does not compromise cell monolayer integrity.[7] - Prepare a supersaturated solution, but be cautious of precipitation during the assay. |
| High non-specific binding to the plasticware or cell monolayer. | - Add bovine serum albumin (BSA) at a concentration of 1-4% to the basolateral (receiver) compartment to create a "sink" condition and mimic in vivo protein binding.[7] - Pre-treat the collection plates with an organic solvent, like acetonitrile, containing the internal standard to improve compound recovery.[8] - Use low-binding plates and pipette tips. |
| Active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | - Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. - Include known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm transporter involvement. |
| Low compound recovery. | - Perform a mass balance study by quantifying the compound in the apical and basolateral compartments, as well as in cell lysates, at the end of the experiment. - If recovery is low, consider the troubleshooting steps for non-specific binding. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Poor solubility and precipitation of the compound in the dosing vehicle. | - Test the solubility of the prenylated isoflavone in various pharmaceutically acceptable vehicles (e.g., solutions with co-solvents like PEG 400, Tween 80, or lipid-based formulations). - Prepare a micronized suspension or a nano-suspension to improve the dissolution rate in the gastrointestinal tract. |
| Rapid metabolism and clearance. | - Administer the compound intravenously to a separate group of animals to determine its absolute bioavailability and clearance rate. - Co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4 inhibitors like ketoconazole) in preclinical studies to investigate the impact of first-pass metabolism. |
| Enterohepatic recirculation. | - Look for secondary peaks in the plasma concentration-time profile.[9][10] - Cannulate the bile duct in animal models to directly measure the biliary excretion of the compound and its metabolites. |
| Inter-individual differences in gut microbiota. | - Consider the potential for variability in the metabolic profile of the isoflavone due to differences in gut bacteria. - Analyze fecal samples to characterize the gut microbiome of the study animals. |
Issue 3: Low or No Detectable Signal in LC-MS/MS Analysis of Plasma Samples
| Potential Cause | Troubleshooting Step |
| Inefficient extraction from plasma. | - Optimize the protein precipitation and liquid-liquid extraction methods. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions. - Use a solid-phase extraction (SPE) method for cleaner extracts and to concentrate the analyte. |
| Extensive conjugation (glucuronidation/sulfation). | - Treat the plasma samples with β-glucuronidase and/or sulfatase enzymes to hydrolyze the conjugates back to the parent aglycone before extraction and analysis.[11] |
| Poor ionization in the mass spectrometer. | - Optimize the MS source parameters (e.g., electrospray voltage, gas flows, temperature). - Test both positive and negative ionization modes, as isoflavones can often be detected in negative mode.[12] |
| Matrix effects. | - Use a stable isotope-labeled internal standard for the prenylated isoflavone to compensate for matrix effects. - Dilute the plasma sample to reduce the concentration of interfering substances. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Prenylated vs. Non-Prenylated Naringenin Derivatives in Humans
| Compound | Dose | Cmax (nmol/L) | AUC (nmol L-1 × h) | Bioavailability Comparison |
| 6-Prenylnaringenin | 500 mg (oral) | 543 | 3635 | 8-PN is significantly more bioavailable than 6-PN.[4][13] |
| 8-Prenylnaringenin | 500 mg (oral) | 2834 | 15801 | 8-PN is significantly more bioavailable than 6-PN.[4][13] |
Note: Direct pharmacokinetic data for non-prenylated naringenin under identical conditions was not available in the searched literature for a direct comparison.
Table 2: Pharmacokinetic Parameters of Xanthohumol in Humans After a Single Oral Dose
| Dose | Cmax (µg/L) | AUC0→∞ (h×µg/L) |
| 20 mg | 45 ± 7 | 92 ± 68 |
| 60 mg | 67 ± 11 | 323 ± 160 |
| 180 mg | 133 ± 23 | 863 ± 388 |
Data from a study in humans.[14] Xanthohumol is a prenylated chalcone, a precursor to prenylated naringenins.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be assessed. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM in HBSS with ≤1% DMSO) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the prenylated isoflavone in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300 g).
-
Fast the animals overnight before dosing, with free access to water.
-
For intravenous (IV) administration, cannulate the jugular vein for dosing and blood sampling. For oral (PO) administration, use oral gavage.
-
-
Dosing:
-
Oral Administration: Prepare a formulation of the prenylated isoflavone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
Intravenous Administration: Dissolve the compound in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG 400). Administer a single dose (e.g., 1 mg/kg) via the cannulated vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Quantify the concentration of the prenylated isoflavone in the plasma supernatant using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
References
- 1. Frontiers | The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen 8-prenylnaringenin after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of isoflavone glycosides and aglycones in rat plasma by LC-MS/MS: Troubleshooting of interference from food and its application to pharmacokinetic study of Semen Sojae Praeparatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orion.tec.ac.cr [orion.tec.ac.cr]
- 14. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Derrisisoflavone I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derrisisoflavone I. It addresses common challenges encountered during purity assessment using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the common analytical techniques used for the purity assessment of this compound?
A2: The most common analytical techniques for the purity assessment of this compound and other isoflavones are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]
Q3: What are the potential impurities I might encounter in a this compound sample?
A3: Potential impurities in a this compound sample can be broadly categorized as:
-
Synthesis-related impurities: These can include starting materials, reagents, byproducts, and isomers formed during the synthesis process.[6][7][8] For example, isomers like Derrisisoflavone H, J, and K, which have similar structures, are common process-related impurities.
-
Degradation products: this compound can degrade under certain conditions such as exposure to acid, base, heat, light, or oxidizing agents.[9][10][11] Forced degradation studies are often performed to proactively identify these potential degradants.[12][13]
Troubleshooting Guides
HPLC-UV Analysis
Issue 1: Peak Fronting in the this compound Chromatogram
-
Description: The peak for this compound appears asymmetrical, with a leading edge that is less steep than the trailing edge.
-
Potential Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high. |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[14] |
| Column Void or Channeling | Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14] |
| Low Column Temperature | In some cases for specific compounds in GC, increasing the column temperature can resolve fronting, though less common in HPLC. |
Issue 2: Poor Resolution Between this compound and its Isomers
-
Description: The peaks for this compound and its isomers (e.g., Derrisisoflavone H, J, K) are not well separated, leading to co-elution.
-
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely related compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, acetic acid). |
| Inappropriate Column Chemistry | Select a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms. |
| Suboptimal Flow Rate | Decrease the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution. |
LC-MS/MS Analysis
Issue 1: Ion Suppression or Enhancement for this compound
-
Description: The signal intensity for this compound is unexpectedly low (suppression) or high (enhancement), leading to inaccurate quantification.
-
Potential Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Diluting the sample can also mitigate matrix effects. |
| Co-eluting Impurities | Optimize the HPLC method to achieve better separation of this compound from co-eluting compounds. |
| Mobile Phase Additives | The type and concentration of mobile phase additives can significantly impact ionization. Experiment with different additives (e.g., formic acid vs. ammonium formate) and concentrations.[2] |
Issue 2: In-source Fragmentation of this compound
-
Description: The molecular ion of this compound is weak or absent in the mass spectrum, with a high abundance of fragment ions.
-
Potential Causes & Solutions:
| Cause | Solution |
| High Source Temperature or Voltages | Optimize the ion source parameters, including temperature, capillary voltage, and cone voltage, to achieve softer ionization and minimize in-source fragmentation. |
| Mobile Phase Composition | A mobile phase with a high percentage of organic solvent can sometimes contribute to in-source fragmentation. Adjust the gradient to have a lower organic content at the elution time of the analyte. |
NMR Spectroscopy
Issue 1: Overlapping Signals in the 1H NMR Spectrum
-
Description: Signals from this compound and impurities overlap, making quantification difficult.
-
Potential Causes & Solutions:
| Cause | Solution |
| Presence of Isomers and Related Impurities | Use two-dimensional (2D) NMR techniques like COSY and HSQC to help resolve overlapping signals and assign resonances to specific protons. |
| Poor Sample Preparation | Ensure the sample is free of particulate matter and dissolved in a high-purity deuterated solvent. |
| Shimming Issues | Carefully shim the magnet to improve the homogeneity of the magnetic field, which will result in sharper, better-resolved peaks. |
Issue 2: Inaccurate Quantification using qHNMR
-
Description: The purity value obtained by quantitative 1H NMR (qHNMR) is not reproducible or does not match results from other techniques.
-
Potential Causes & Solutions:
| Cause | Solution |
| Inappropriate Internal Standard | Select an internal standard that has a known purity, is stable, does not react with the sample, and has a signal that is well-resolved from the analyte and impurity signals. |
| Incorrect Relaxation Delay (d1) | Ensure a sufficiently long relaxation delay (at least 5 times the longest T1 of the protons being quantified) is used to allow for complete relaxation of all protons, ensuring accurate integration. |
| Integration Errors | Carefully and consistently integrate the signals of interest and the internal standard. Baseline correction is crucial for accurate integration. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Chromatographic System: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for Identification of this compound and Impurities
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile with 0.1% Formic acid
-
-
Gradient Elution: (Can be adapted from the HPLC-UV method and optimized for faster analysis).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive ESI
-
MS Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Full scan mode to identify parent ions and product ion scan mode (MS/MS) to obtain fragmentation patterns for structural elucidation.
Quantitative 1H NMR (qHNMR) for Purity Assessment
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, Methanol-d4).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 60 seconds (should be at least 5 times the longest T1).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
Quantitative Data
Table 1: HPLC-UV and LC-MS/MS Data for this compound and Potential Impurities
| Compound | Expected Retention Time (min)* | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | 18.5 | 451.16 | 395, 339, 283 |
| Derrisisoflavone H (Isomer) | 17.8 | 451.16 | 395, 339, 283 |
| Derrisisoflavone J (Related) | 16.2 | 383.12 | 327, 271 |
| Derrisisoflavone K (Related) | 16.9 | 383.12 | 327, 271 |
| Genistein (Precursor) | 12.1 | 271.06 | 215, 153 |
| Daidzein (Precursor) | 10.5 | 255.06 | 199, 137 |
*Retention times are estimates and will vary depending on the specific chromatographic conditions.
Table 2: 1H NMR Chemical Shifts (δ, ppm) for Key Protons of this compound in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.4 | s |
| H-2' | ~7.3 | d |
| H-6' | ~6.9 | dd |
| H-5' | ~6.8 | d |
| Prenyl CH | ~5.2 | t |
| Prenyl CH2 | ~3.3 | d |
| Prenyl CH3 | ~1.7, ~1.6 | s, s |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Signaling Pathways Modulated by Prenylated Isoflavones
Prenylated isoflavones, including compounds structurally related to this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[17][18]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug [mdpi.com]
- 7. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. Forced Degradation [sgs.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammation of hydrogenated isoflavones in LPS-stimulated RAW264.7 cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Purification of Derrisisoflavone I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Derrisisoflavone I. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate a smooth transition from laboratory to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: Scaling up the purification of this compound, a prenylated isoflavone, presents several challenges. These include maintaining purification resolution and efficiency at a larger scale, the potential for decreased yield due to additional processing steps, and the economic and safety implications of using large volumes of organic solvents.[1] Specifically, challenges may arise in the form of band broadening and decreased separation efficiency in chromatography, as well as potential degradation of the target compound under suboptimal conditions.
Q2: Which chromatography techniques are most suitable for large-scale purification of this compound?
A2: Based on laboratory-scale protocols for related compounds, a combination of silica gel chromatography and size-exclusion chromatography using Sephadex LH-20 is a promising approach for large-scale purification of this compound. Macroporous resin adsorption chromatography has also been shown to be effective for the large-scale purification of isoflavones from crude extracts, offering high recovery yields.[2]
Q3: How can I monitor the purity and concentration of this compound during the purification process?
A3: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying isoflavones.[3][4][5][6][7] An HPLC method can be developed and validated for linearity, precision, accuracy, and specificity to ensure reliable monitoring of this compound throughout the purification process.
Q4: What are the critical parameters to consider when scaling up column chromatography?
A4: When scaling up column chromatography, it is crucial to maintain the bed height and linear flow rate while increasing the column diameter.[8] The choice of solvent system, the ratio of silica gel to crude product, and the loading technique are also critical factors that need to be optimized for a successful scale-up.
Q5: What is the stability of this compound under different conditions?
A5: While specific stability data for this compound is limited, studies on other isoflavones provide valuable insights. Generally, isoflavones are more stable at acidic to neutral pH and can degrade at elevated temperatures and alkaline pH.[9][10] For instance, malonyl glycoside forms of isoflavones are particularly susceptible to de-esterification at alkaline pH.[9] It is recommended to conduct stability studies for this compound under the specific conditions of your purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling-up of this compound purification.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield After Extraction | Incomplete extraction from the plant material. Degradation of this compound during extraction. | - Optimize the solvent system for extraction; hydroalcoholic solvents like 70% ethanol or 80% methanol are often effective for isoflavones.[11] - Control the extraction temperature to prevent thermal degradation; temperatures around 40-50°C are generally safe.[11] - Consider using ultrasonication to enhance extraction efficiency while minimizing processing time and temperature.[11] |
| Poor Separation in Silica Gel Chromatography | Inappropriate solvent system. Overloading of the column. Column cracking or channeling. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) before scaling up. - Reduce the sample load; a typical starting point is a 30:1 ratio of silica to crude product for easy separations.[12] - Ensure proper column packing to avoid cracks and channels. Use a slurry packing method for better results.[12] |
| Product Elutes with Impurities from Sephadex LH-20 Column | Incorrect solvent selection. Column overloading. Inadequate column equilibration. | - Select a solvent system in which this compound and the impurities have different partitioning behaviors. Methanol and its aqueous mixtures are commonly used.[10] - Reduce the sample load to improve resolution. - Ensure the column is thoroughly equilibrated with the mobile phase before sample application. |
| Degradation of this compound During Purification | Exposure to high temperatures. Exposure to extreme pH (especially alkaline). Prolonged processing times. | - Maintain lower temperatures (e.g., 4°C) during processing and storage of fractions. - Buffer solutions to a neutral or slightly acidic pH. - Minimize the duration of each purification step. |
| Inconsistent HPLC Quantification Results | Improper sample preparation. Method not fully validated. Column degradation. | - Ensure complete dissolution of the sample in an appropriate solvent before injection. - Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines.[5][6][7] - Use a guard column and regularly check the performance of the analytical column. |
Data Presentation
Table 1: Comparison of Laboratory-Scale and Scaled-Up Purification Parameters for Isoflavones (Hypothetical Data)
| Parameter | Laboratory-Scale | Pilot-Scale | Production-Scale |
| Starting Material (kg) | 0.1 | 5 | 100 |
| Silica Gel (kg) | 3 | 150 | 3000 |
| Column Diameter (cm) | 5 | 30 | 100 |
| Solvent Volume (L) | 10 | 500 | 10000 |
| Processing Time (hours) | 8 | 48 | 120 |
| Yield (%) | 75 | 65 | 60 |
| Purity (%) | >98 | >95 | >95 |
Table 2: Solubility of Structurally Similar Isoflavones in Common Solvents
| Solvent | Solubility of Genistein (μg/mL) | Solubility of Daidzein (μg/mL) |
| Water | 2.03 | Low |
| Methanol | Soluble in hot methanol | Soluble |
| Ethanol | Soluble in hot ethanol | Soluble |
| Acetone | Soluble in hot acetone | Soluble |
| Ethyl Acetate | Soluble | Soluble |
Note: This data is for genistein and daidzein and should be used as a general guide.[13][14] The solubility of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound from Derris robusta
-
Milling: Grind the dried and powdered plant material (e.g., twigs and leaves of Derris robusta) to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol (1:10 w/v) at 45°C for 4 hours with continuous stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Large-Scale Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass or stainless steel column with an appropriate diameter for the desired scale.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a uniform and stable bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, for less soluble extracts, use a dry loading method by adsorbing the extract onto a small amount of silica gel.
-
Apply the sample evenly to the top of the column bed.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing this compound.
-
Pool the fractions containing the pure compound.
-
-
Solvent Recovery: Concentrate the pooled fractions under reduced pressure to obtain the partially purified this compound.
Protocol 3: Sephadex LH-20 Size-Exclusion Chromatography
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for at least 3 hours.
-
Pack the column with the swollen resin, ensuring a homogenous bed.
-
Equilibrate the column by passing at least two column volumes of the mobile phase through it.
-
-
Sample Application:
-
Dissolve the partially purified this compound from the silica gel step in the mobile phase.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
-
Elution:
-
Elute the column with the mobile phase at a constant flow rate.
-
Collect fractions based on time or volume.
-
-
Fraction Analysis and Pooling:
-
Analyze the fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions.
-
-
Final Product: Concentrate the pooled fractions to obtain purified this compound.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienggj.org [scienggj.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 10. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 12. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 13. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Derrisisoflavone I and Derrisisoflavone A: A Guide for Researchers
A comprehensive review of the existing literature reveals a significant disparity in the available biological data for Derrisisoflavone I and Derrisisoflavone A. While Derrisisoflavone A has been the subject of multiple studies investigating its estrogenic and anti-inflammatory properties, there is a notable absence of experimental data on the biological activities of this compound. This guide provides a detailed comparison based on the current scientific knowledge, highlighting the known functions of Derrisisoflavone A and identifying the knowledge gap surrounding this compound.
Introduction
This compound and Derrisisoflavone A are both prenylated isoflavones, a class of naturally occurring compounds known for their diverse biological activities. Derrisisoflavone A is a known constituent of Derris scandens, a plant used in traditional medicine for its analgesic and anti-inflammatory effects[1]. The structural information for this compound indicates its isolation from Derris robusta. While chemically related, the extent of their biological similarities and differences remains largely unexplored due to the lack of data for this compound.
This guide synthesizes the available experimental data for Derrisisoflavone A, presenting it in a clear and comparative format. Detailed experimental protocols for the key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows associated with Derrisisoflavone A are visualized to aid in understanding its mechanisms of action.
Chemical Structures
A foundational aspect of comparing these two molecules is their chemical structure.
Derrisisoflavone A
-
Source: Derris scandens[1]
-
Chemical Formula: C₂₅H₂₆O₅
This compound
-
Source: Derris robusta
-
Chemical Formula: C₂₂H₂₀O₆
Comparative Biological Activities of Derrisisoflavone A
Derrisisoflavone A has demonstrated notable effects in two key areas of pharmacological research: estrogenic activity and anti-inflammatory effects.
Estrogenic Activity
Derrisisoflavone A has been shown to exhibit estrogenic activity, primarily investigated through its effects on the proliferation of the human breast cancer cell line, MCF-7.
Table 1: Estrogenic Activity of Derrisisoflavone A in MCF-7 Cells
| Compound | Concentration | Relative Cell Proliferation (%) (Compared to 0.1 nM 17β-estradiol) | Reference |
| Derrisisoflavone A | 1 µM | 83.17 | [1] |
| Genistein | 1 µM | 97.84 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of Derrisisoflavone A has been assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.
Table 2: Anti-inflammatory Activity of Derrisisoflavone A in RAW 264.7 Cells
| Compound | Activity | Finding | Reference |
| Derrisisoflavone A | Inhibition of NO Production | Ranks third in inhibitory potency after genistein and lupalbigenin. | |
| Derrisisoflavone A | Gene Expression | Significantly suppressed the upregulation of all LPS-induced inflammatory genes. |
Experimental Protocols
MCF-7 Cell Proliferation Assay
This assay is crucial for determining the estrogenic or anti-estrogenic potential of compounds.
-
Cell Culture: MCF-7 cells are maintained in an appropriate growth medium, typically Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped FBS for several days to eliminate the influence of external estrogens.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh hormone-free medium containing the test compounds (e.g., Derrisisoflavone A) at various concentrations. A positive control (e.g., 17β-estradiol) and a vehicle control are also included.
-
Incubation: The cells are incubated for a period of 6-7 days, with media and treatments being refreshed every 2-3 days.
-
Quantification of Cell Proliferation: Cell viability is assessed using methods such as the MTT assay or by quantifying DNA content using the diphenylamine (DPA) assay. The results are expressed as a percentage relative to the positive control.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the expression levels of specific genes involved in estrogen signaling or inflammation.
-
Cell Culture and Treatment: Cells (e.g., MCF-7 or RAW 264.7) are cultured and treated with the test compounds as described in the respective activity assays.
-
RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed using spectrophotometry.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: The qPCR is performed in a real-time PCR system using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin). The relative gene expression is then calculated using the ΔΔCt method.
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This assay measures the level of nitrite, a stable product of NO, in the cell culture medium as an indicator of NO production.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with FBS and antibiotics.
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24-48 hours.
-
Nitrite Quantification: The concentration of nitrite in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway influenced by Derrisisoflavone A and a typical experimental workflow for its analysis.
Conclusion and Future Directions
The comparative analysis of this compound and Derrisisoflavone A is currently hampered by a significant lack of biological data for this compound. In contrast, Derrisisoflavone A has been characterized as a phytoestrogen with moderate estrogenic activity and notable anti-inflammatory properties. The provided experimental data and protocols for Derrisisoflavone A can serve as a valuable resource for researchers in the field of natural product pharmacology and drug development.
The absence of information on this compound's bioactivity represents a critical knowledge gap. Future research should prioritize the biological screening of this compound to determine its potential pharmacological effects. A direct comparison of its estrogenic, anti-inflammatory, and other potential activities (e.g., anticancer, antioxidant) with Derrisisoflavone A would provide a more complete understanding of the structure-activity relationships within this subclass of isoflavones. Such studies are essential to unlock the full therapeutic potential of these natural compounds.
References
Unraveling the Anti-inflammatory Potential of Derris Isoflavones: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory mechanisms of natural compounds is paramount. While a spectrum of isoflavones isolated from the Derris genus, notably Derris scandens and Derris robusta, have demonstrated significant anti-inflammatory properties, a comprehensive validation of the specific mechanisms of Derrisisoflavone I remains to be elucidated in published literature. This guide, therefore, presents a comparative analysis of the anti-inflammatory effects of well-studied Derris isoflavones, offering a predictive framework for the potential action of this compound and a methodological blueprint for its future investigation.
A 2016 study successfully isolated and determined the chemical structure of this compound from Derris robusta. However, to date, its specific biological activities, including its anti-inflammatory capacity, have not been reported. In contrast, extensive research on other isoflavones from Derris scandens, such as Derrisisoflavone A, genistein, and lupalbigenin, has revealed potent anti-inflammatory effects. These compounds have been shown to modulate key inflammatory pathways, offering valuable insights into the potential mechanisms that this compound might employ.
This guide will synthesize the existing data on these related compounds, providing a comparative look at their efficacy in inhibiting inflammatory markers and elucidating their impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Comparative Anti-inflammatory Activity of Derris Isoflavones
The anti-inflammatory potency of various isoflavones from Derris scandens has been evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the comparative inhibitory effects.
| Compound | IC₅₀ for NO Inhibition (µM)[1][2] |
| Genistein | > Lupalbigenin |
| Lupalbigenin | > Derrisisoflavone A |
| Derrisisoflavone A | > 6,8-diprenylgenistein |
| 6,8-diprenylgenistein | > Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside |
| This compound | Data not available |
Note: A direct numerical comparison of IC₅₀ values was not available in the searched literature, but the rank order of potency for NO production inhibition has been established.
Furthermore, studies have shown that genistein, Derrisisoflavone A, and 6,8-diprenylgenistein significantly suppress the upregulation of LPS-induced genes encoding for pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6)[1][2].
Unveiling the Molecular Mechanisms: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of Derris isoflavones are largely attributed to their ability to interfere with crucial intracellular signaling pathways that regulate the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Several isoflavones from Derris have been shown to inhibit this pathway. For instance, genistein has been demonstrated to effectively inhibit LPS-induced NF-κB activation in RAW 264.7 macrophages. This inhibition is a key mechanism underlying its suppression of TNF-α and IL-6 production.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which are activated by various extracellular stimuli, including LPS. Activated MAPKs can, in turn, activate transcription factors like AP-1, leading to the expression of inflammatory genes. While direct evidence for this compound is lacking, other isoflavones have been shown to modulate MAPK signaling.
Experimental Protocols for Validation
To validate the anti-inflammatory mechanism of this compound, a series of established in vitro experiments can be employed. The following protocols provide a detailed methodology for key assays.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a standard model for studying inflammation. The cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are typically seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay
The measurement of nitrite, a stable product of NO, in the culture supernatant is a common method to quantify NO production.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the mRNA expression levels of pro-inflammatory genes.
-
RNA Extraction: Following cell treatment, total RNA is extracted using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR: Perform real-time PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is typically performed in a real-time PCR system using a SYBR Green-based detection method.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for Protein Expression and Pathway Activation
Western blotting is used to detect the protein levels of inflammatory mediators and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While the anti-inflammatory mechanism of this compound remains to be specifically investigated, the extensive research on its structural analogs from the Derris genus provides a strong foundation for predicting its potential bioactivity. The comparative data presented here on compounds like Derrisisoflavone A, genistein, and lupalbigenin highlight the consistent anti-inflammatory effects of this class of isoflavones, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the detailed experimental protocols outlined in this guide. Such studies will be crucial to definitively characterize its anti-inflammatory profile, compare its potency to other Derris isoflavones, and fully validate its mechanism of action. This will not only fill a significant knowledge gap but also potentially unveil a novel and potent anti-inflammatory agent for further drug development.
References
Derrisisoflavone I vs. Genistein: A Comparative Analysis of Estrogen Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genistein is a well-characterized phytoestrogen that exhibits a clear binding preference for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). In contrast, direct competitive binding data for Derrisisoflavone I is scarce. However, studies on related compounds, such as Derrisisoflavone A, suggest potential estrogenic activity. This guide summarizes the available quantitative data, details the experimental methodologies used to assess receptor binding, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Quantitative Comparison of Estrogen Receptor Binding Affinity
The following table summarizes the available data on the binding affinity of genistein and the estrogenic activity of Derrisisoflavone A for human estrogen receptors. It is important to note that the data for Derrisisoflavone A is from a cell proliferation assay, which is an indicator of estrogenic effect but not a direct measure of receptor binding affinity like Relative Binding Affinity (RBA) or IC50 values from a competitive binding assay.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Genistein | ERα | RBA (%) | 4 | [1] |
| ERβ | RBA (%) | 87 | [1] | |
| ERα | IC50 (nM) | ~5000 | [2] | |
| ERβ | IC50 (nM) | ~30 | [3] | |
| Derrisisoflavone A | Not Specified | Relative Cell Proliferation (%) | 83.17 (at 1 µM) | [4] |
Note: RBA values are relative to 17β-estradiol (set at 100%). IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. The cell proliferation data for Derrisisoflavone A is compared to the effect of 0.1 nM 17β-estradiol (set at 100%).
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This method is commonly used to determine the relative binding affinity of a test compound for estrogen receptors. The protocol involves incubating the estrogen receptor with a constant concentration of radiolabeled estradiol ([³H]E₂) and varying concentrations of the competitor compound (e.g., genistein or this compound).
Key Steps:
-
Preparation of Receptor Source: Estrogen receptors (ERα and ERβ) can be obtained from various sources, including recombinant human ER expressed in cell lines or cytosolic extracts from tissues like the rat uterus.
-
Incubation: The receptor preparation is incubated with a fixed concentration of [³H]E₂ and a range of concentrations of the unlabeled test compound. This incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes. The unbound ligand is then washed away.
-
Quantification: The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of [³H]E₂ binding versus the log concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of [³H]E₂, is then determined. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (E-Screen Assay)
This assay is used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Key Steps:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Prior to the assay, they are typically deprived of estrogens to synchronize the cells and reduce baseline proliferation.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., Derrisisoflavone A or genistein). A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.
-
Data Analysis: The results are expressed as the relative cell proliferation compared to the vehicle control. An increase in cell proliferation indicates estrogenic activity.
Visualizing the Mechanisms
Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that modulate gene expression through both genomic and non-genomic pathways. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription.
Caption: Estrogen receptor genomic signaling pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive estrogen receptor binding assay.
Caption: Workflow of a competitive ER binding assay.
Discussion
The available data strongly indicates that genistein is a phytoestrogen with a significant preference for ERβ. This differential binding may underlie its diverse biological effects, which can be estrogenic or anti-estrogenic depending on the cellular context and the relative expression levels of ERα and ERβ.
The lack of direct binding affinity data for this compound makes a direct comparison with genistein challenging. The observed proliferative effect of Derrisisoflavone A in MCF-7 cells suggests it possesses estrogenic properties. However, without competitive binding data, its affinity for ERα and ERβ and its potency relative to genistein or estradiol remain unknown.
Conclusion
Genistein's interaction with estrogen receptors, particularly its higher affinity for ERβ, is well-established. For this compound, further research is required to determine its direct binding affinities for ERα and ERβ to enable a comprehensive comparison with genistein. Researchers interested in the estrogenic potential of Derris scandens isoflavones should prioritize conducting competitive binding assays to elucidate the receptor subtype selectivity and potency of these compounds.
References
- 1. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiproliferative Activity of Derrisisoflavones A-F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiproliferative activities of a series of isoflavones isolated from Derris scandens, designated as Derrisisoflavones A-F. The information is compiled from recent studies and is intended to aid in the evaluation of these compounds as potential anticancer agents. For the purpose of this guide, Derrisisoflavones A-F are understood to correspond to the compounds identified as Derriscandenons A-F in the cited literature.
Quantitative Data Summary
The antiproliferative effects of Derrisisoflavones B, C, E, and F were evaluated against a panel of human cancer cell lines and normal human dermal fibroblasts. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Data for Derrisisoflavones A and D were not available in the reviewed literature.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Derrisisoflavone B | KB | Epidermoid Carcinoma | Dose-dependent decrease in viability observed[1][2] |
| NALM6-MSH+ | Acute Lymphoblastic Leukemia | Dose-dependent decrease in viability observed[1][2] | |
| Derrisisoflavone C | KB | Epidermoid Carcinoma | Dose-dependent decrease in viability observed[1][2] |
| Derrisisoflavone E | A549 | Lung Carcinoma | >30 |
| Colo205 | Colorectal Carcinoma | >30 | |
| KB | Epidermoid Carcinoma | 2.7[3][4] | |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.9[3][4] | |
| Human Dermal Fibroblasts | Normal Fibroblasts | >30 | |
| Derrisisoflavone F | A549 | Lung Carcinoma | >30 |
| Colo205 | Colorectal Carcinoma | >30 | |
| KB | Epidermoid Carcinoma | 12.9[3][4] | |
| NALM-6 | Acute Lymphoblastic Leukemia | >30 | |
| Human Dermal Fibroblasts | Normal Fibroblasts | >30 | |
| Staurosporine (Control) | KB | Epidermoid Carcinoma | 1.25[3][4] |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.01[3][4] |
Experimental Protocols
The antiproliferative activity of the Derrisisoflavones was primarily assessed using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (A549, Colo205, KB, NALM-6) and human dermal fibroblasts
-
Derrisisoflavones A-F dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the Derrisisoflavones or a vehicle control.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and a solubilization solution was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the antiproliferative activity of Derrisisoflavones.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for Derrisisoflavones E and F inducing apoptosis.
Mechanism of Action
Preliminary studies suggest that the antiproliferative effects of Derrisisoflavones, particularly E and F, are associated with the induction of apoptosis. The mechanism appears to involve the disruption of mitochondrial function. It has been observed that these compounds reduce the mitochondrial membrane potential in cancer cells.[3][4] A decrease in mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, programmed cell death. Derrisisoflavone C has also been shown to decrease the mitochondrial membrane potential in KB cells by approximately 55%, while Derrisisoflavone B did not have this effect.[1][2]
Conclusion
Derrisisoflavones, particularly Derrisisoflavone E, exhibit potent antiproliferative activity against specific cancer cell lines, notably epidermoid carcinoma (KB) and acute lymphoblastic leukemia (NALM-6). The mechanism of action appears to be linked to the induction of apoptosis via the mitochondrial pathway. Further investigation into the specific molecular targets and a broader screening against a wider range of cancer cell lines are warranted to fully elucidate the therapeutic potential of these natural compounds. The lack of available data for Derrisisoflavones A and D suggests they may have weaker activity, but this would need to be confirmed by further studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibody Cross-Reactivity Against Derrisisoflavones for Researchers and Drug Development Professionals
This guide provides an objective comparison of antibody performance against various Derrisisoflavones, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection and application of antibodies for the detection and quantification of these compounds.
Data on Antibody Cross-Reactivity
The specificity of an antibody is crucial for its application in immunoassays. Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other, structurally similar compounds.[1][2] This can lead to inaccurate quantification and false-positive results.[3] The following tables summarize the cross-reactivity of monoclonal antibodies developed against specific isoflavones, including Derrisisoflavone A and Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside (GTG).
Table 1: Cross-Reactivity of Anti-Derrisisoflavone A Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Derrisisoflavone A | 100 |
| Lupalbigenin | <0.01 |
| Scandinone | <0.01 |
| Erysenegalensein E | <0.01 |
| Lupinisol A | <0.01 |
| Lupinisoflavone G | <0.01 |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | <0.01 |
Data synthesized from studies on monoclonal antibodies developed against Derrisisoflavones.[4]
Table 2: Cross-Reactivity of Anti-GTG Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside (GTG) | 100 |
| Genistin | 1.77 |
| Other related compounds | <0.01 |
This data highlights the high specificity of the anti-GTG monoclonal antibody.[4]
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).[2][5] The following is a detailed methodology for an indirect competitive ELISA (icELISA), a common format for this purpose.[6]
Indirect Competitive ELISA (icELISA) Protocol for Cross-Reactivity Assessment
-
Coating of Microtiter Plate:
-
Dilute the target Derrisisoflavone-protein conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unbound sites.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with the washing buffer.
-
-
Competitive Reaction:
-
Prepare a series of dilutions of the standard Derrisisoflavone and the test compounds (potential cross-reactants) in an assay buffer.
-
In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody solution (at a predetermined optimal dilution).
-
Incubate the mixture for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at 37°C. During this step, the free analyte in the solution competes with the coated antigen for binding to the primary antibody.
-
Wash the plate five times with the washing buffer.
-
-
Detection:
-
Add 100 µL of a species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in the assay buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with the washing buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of the enzyme substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
The concentration of the standard Derrisisoflavone that causes 50% inhibition of binding (IC50) is determined from the standard curve.
-
The IC50 value is also determined for each of the test compounds.
-
Cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of standard Derrisisoflavone / IC50 of test compound) x 100
-
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the key processes, the following diagrams have been created using the DOT language.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 6. Simultaneous determination of soy isoflavone glycosides, daidzin and genistin by monoclonal antibody-based highly sensitive indirect competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Derrisisoflavone I: A Comparative Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the bioactivity of Derrisisoflavone I, an isoflavone found in plants of the Derris genus. We have compiled and summarized quantitative data from various studies to offer an objective overview of its anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays are provided to facilitate the replication of these findings.
Anti-Inflammatory Activity of this compound
This compound has demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of key inflammatory genes.
Comparative Inhibition of Nitric Oxide (NO) Production
In a study comparing the anti-inflammatory activity of several isoflavones isolated from Derris scandens, Derrisisoflavone A (structurally identical to this compound) was shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibitory potency of Derrisisoflavone A was found to be significant, positioning it as a notable anti-inflammatory agent. The comparative order of NO production inhibition among the tested isoflavones was as follows:
Genistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein > Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside [1]
Suppression of Pro-inflammatory Gene Expression
Derrisisoflavone A, alongside Genistein and 6,8-diprenylgenistein, has been shown to significantly suppress the upregulation of several LPS-induced pro-inflammatory genes in RAW 264.7 cells[1]. This suggests that its anti-inflammatory mechanism involves the transcriptional regulation of key mediators of inflammation.
| Target Gene | Effect of Derrisisoflavone A |
| Inducible Nitric Oxide Synthase (iNOS) | Significantly Suppressed |
| Cyclooxygenase-2 (COX-2) | Significantly Suppressed |
| Interleukin-6 (IL-6) | Significantly Suppressed |
| 5-Lipoxygenase (5-LOX) | Significantly Suppressed |
Anticancer Activity of this compound and Related Isoflavones
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, studies on related isoflavones from Derris species provide valuable insights into their potential anticancer activity.
For instance, two other isoflavones, Derriscandenon B and Derriscandenon C, isolated from Derris scandens, have demonstrated potent cytotoxic effects against human epidermoid carcinoma (KB) and human acute lymphoblastic leukemia (NALM-6) cell lines[2].
| Compound | Cell Line | IC50 (µM) |
| Derriscandenon B | KB | Not explicitly stated, but showed dose-dependent decrease in viability[2] |
| NALM6-MSH+ | Dose-dependent decrease in viability observed[2] | |
| Derriscandenon C | KB | Dose-dependent decrease in viability observed[2] |
Furthermore, a study on an ethanolic extract of Derris scandens demonstrated cytotoxicity against a human hepatocellular carcinoma cell line (HCC-S102), with the induction of apoptosis confirmed by Annexin V assays[3]. The IC50 values for the extract were found to be 36.0±1.0, 29.6±0.6, and 22.6±1.5 µg/ml at 24, 48, and 72 hours, respectively[3]. While this data pertains to a crude extract, it underscores the potential of its constituent isoflavones, including this compound, as anticancer agents.
Signaling Pathways Modulated by this compound and Related Isoflavones
The anticancer and anti-inflammatory effects of isoflavones are often attributed to their ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal mediator of inflammatory responses and also plays a critical role in cancer cell proliferation and survival[1]. Isoflavones are known to exert their anti-inflammatory and anti-tumor activities, in part, by inhibiting NF-κB activity. This compound, through its demonstrated ability to suppress the expression of NF-κB target genes like iNOS and COX-2, likely interferes with this pathway.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers[4][5]. Flavonoids have been shown to modulate MAPK signaling, thereby influencing cancer cell fate[4]. While the specific effects of this compound on the MAPK pathway are not yet fully elucidated, it is plausible that its anticancer activity involves the modulation of key components of this cascade, such as ERK, JNK, and p38.
Figure 2: Potential modulation points of the MAPK signaling pathway by this compound.
Experimental Protocols
To facilitate the replication of the cited findings, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis (Annexin V-FITC) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the test compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Nitric Oxide (NO) Assay (Griess Reagent)
This colorimetric assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent System (e.g., from Promega)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Sulfanilamide solution (Part I of the Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution (Part II of the Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of a natural product like this compound.
Figure 3: A generalized workflow for the bioactivity screening of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Derrisisoflavone B | CAS:246870-75-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Derrisisoflavone I and Other PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally derived isoflavone, Derrisisoflavone I, with established synthetic phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. The information is compiled from preclinical data to offer an objective overview of their respective performances, supported by experimental data and methodologies.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing smooth muscle relaxation in various tissues. This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.
This compound, an isoflavone isolated from the plant Derris scandens, has been identified as a potential PDE5 inhibitor. This guide evaluates its inhibitory potency and selectivity in comparison to the well-established drugs sildenafil, tadalafil, and vardenafil.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro efficacy and selectivity of this compound (data based on the closely related Derrisisoflavone A) and other PDE5 inhibitors.
Table 1: In Vitro Potency against PDE5
| Compound | IC50 (nM) | Source Organism for PDE5 |
| Derrisisoflavone A | 9000 | Not Specified |
| Sildenafil | 3.7 - 6.6 | Bovine, Human Platelets |
| Tadalafil | 1.8 | Bovine |
| Vardenafil | 0.091 - 0.7 | Bovine, Human Platelets |
Note: Data for this compound is represented by Derrisisoflavone A, a closely related isoflavone from the same plant source.
Table 2: In Vitro Selectivity Profile (IC50 in nM)
| Compound | PDE1 | PDE6 | PDE11 | Selectivity (PDE1/PDE5) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |
| Derrisisoflavone A | >100,000 | Low Selectivity | Not Reported | >11.1 | Low | Not Reported |
| Sildenafil | 148 - 222 | 22.2 - 44.4 | >10,000 | ~40 | ~6 - 12 | >2700 |
| Tadalafil | >10,000 | 6400 | 25 | >5555 | ~3555 | ~14 |
| Vardenafil | 180 | 11 | >10,000 | ~257 | ~16 | >14,285 |
Note: A higher selectivity ratio indicates greater selectivity for PDE5 over the other isoforms.
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound is not currently available. However, studies on other isoflavones indicate that they are generally absorbed from the gastrointestinal tract, with their glycosylated forms being hydrolyzed to the active aglycones before absorption. The plasma half-lives of isoflavones like genistein and daidzein have been reported to be in the range of 7 to 10 hours in humans.
Experimental Protocols
PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.
Methodology: A common method for assessing PDE5 inhibition is a radiometric enzyme assay or a fluorescence polarization-based assay.
-
Enzyme and Substrate Preparation: Recombinant human PDE5 is used as the enzyme source. The substrate, [3H]-cGMP (for radiometric assay) or a fluorescently labeled cGMP (for fluorescence polarization assay), is prepared in an appropriate assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Compound Dilution: The test compounds (this compound, sildenafil, etc.) are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The PDE5 enzyme is incubated with the test compound at various concentrations for a defined period. The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
Termination and Detection:
-
Radiometric Assay: The reaction is terminated, and the product, [3H]-GMP, is separated from the unreacted [3H]-cGMP using methods like scintillation proximity assay beads or filtration. The amount of [3H]-GMP is quantified by scintillation counting.
-
Fluorescence Polarization Assay: The change in fluorescence polarization is measured, which is proportional to the amount of hydrolyzed cGMP.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
PDE Selectivity Assay
Objective: To determine the inhibitory activity of a compound against other phosphodiesterase isoforms (e.g., PDE1, PDE6, PDE11) to assess its selectivity.
Methodology: The protocol is similar to the PDE5 inhibition assay, but with the following modifications:
-
Enzyme Source: Recombinant human PDE isoforms (PDE1, PDE6, PDE11, etc.) are used.
-
Substrate: For most PDE isoforms that hydrolyze cGMP (like PDE1, PDE6, and PDE11), cGMP is used as the substrate. For cAMP-specific PDEs, cAMP would be used.
-
Assay Conditions: Specific assay conditions, such as the concentration of cofactors (e.g., Ca2+/Calmodulin for PDE1), may need to be optimized for each PDE isoform.
-
Data Analysis: The IC50 values for each PDE isoform are determined, and the selectivity is calculated as the ratio of the IC50 for the other isoform to the IC50 for PDE5.
Mandatory Visualizations
Caption: cGMP signaling pathway and the action of PDE5 inhibitors.
Caption: Experimental workflow for determining PDE5 inhibition.
A Comparative Guide to the Structure-Activity Relationship of Derrisisoflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various derrisisoflavone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The structure-activity relationships (SAR) are discussed, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
Anticancer Activity
Derrisisoflavone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The structural modifications on the isoflavone scaffold, particularly the nature and position of substituents, play a crucial role in their activity.
Structure-Activity Relationship Highlights:
-
Prenylation: The presence of prenyl groups on the isoflavone core is often associated with enhanced anticancer activity. For instance, di-prenylated isoflavones generally show higher potency than their mono-prenylated or non-prenylated counterparts.
-
Hydroxylation: The position and number of hydroxyl groups on the aromatic rings influence the activity. Hydroxyl groups at C-5, C-7, and C-4' are common features in active compounds.
-
Other Substituents: The introduction of various functional groups, such as methoxy, nitrogen mustards, and heterocyclic rings, has been explored to modulate the anticancer efficacy and selectivity of derrisisoflavone derivatives.
Comparative Anticancer Activity of Derrisisoflavone Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derrisisoflavone A | KB | > 10 | [1] |
| Derrisisoflavone B | KB, NALM-6 | 2.7, 0.9 | [1] |
| Derrisisoflavone C | KB | 12.9 | [1] |
| 6,8-diprenylgenistein | KB, NALM-6 | > 20, 15.4 | [1] |
| Lupalbigenin | KB, NALM-6 | > 20, > 20 | [1] |
| Derriscandenone E | KB, NALM-6 | 2.7, 0.9 | [1] |
| Derriscandenone F | KB | 12.9 | [1] |
| Formononetin Derivative 15o | SH-SY5Y | 2.08 | [2] |
| Formononetin Derivative 15n | Hela | 8.29 | [2] |
| Barbigerone Derivative 48o | U251 | 2.50 | [2] |
| 7-O-Derivative 55a | HepG2, A375, U251, B16, HCT116 | 0.28, 1.58, 3.50, 1.09, 0.68 | [2] |
| Isoflavone Hybrid 115b | PC-3 | 1.8 | [2] |
| Isoflavone Hybrid 115j | PC-3 | 1.8 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the derrisisoflavone derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways in Cancer
Derrisisoflavone derivatives can exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. One of the key mechanisms involves the induction of apoptosis through the mitochondrial signaling pathway.
Caption: EGFR Signaling Pathway Inhibition by Derrisisoflavone Derivatives.
Anti-inflammatory Activity
Several derrisisoflavone derivatives have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating key signaling pathways.
Structure-Activity Relationship Highlights:
-
Prenylation and Hydroxylation: Similar to anticancer activity, the presence and position of prenyl and hydroxyl groups are critical for anti-inflammatory effects. Prenylated isoflavones like lupalbigenin and derrisisoflavone A show significant activity.
-
Glycosylation: Glycosylation of the isoflavone core, as seen in genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside, can reduce the anti-inflammatory potency compared to the aglycone form (genistein).
Comparative Anti-inflammatory Activity of Derrisisoflavone Derivatives
| Derivative | Activity | Method | Key Findings | Reference |
| Genistein | Inhibition of NO production | Griess Assay (LPS-stimulated RAW 264.7 cells) | Most potent inhibitor among the tested compounds.[3] | [3] |
| Lupalbigenin | Inhibition of NO production | Griess Assay (LPS-stimulated RAW 264.7 cells) | Strong inhibition of NO production.[3] | [3] |
| Derrisisoflavone A | Inhibition of NO production | Griess Assay (LPS-stimulated RAW 264.7 cells) | Significant inhibition of NO production.[3] | [3] |
| 6,8-diprenylgenistein | Inhibition of NO production | Griess Assay (LPS-stimulated RAW 264.7 cells) | Moderate inhibition of NO production.[3] | [3] |
| Genistein-7-O-glycoside | Inhibition of NO production | Griess Assay (LPS-stimulated RAW 264.7 cells) | Least potent inhibitor among the tested compounds.[3] | [3] |
| Genistein, Derrisisoflavone A, 6,8-diprenylgenistein | Gene Expression | RT-PCR (LPS-stimulated RAW 264.7 cells) | Significantly suppressed the upregulation of iNOS, COX-2, IL-6, and 5-LOX genes.[3] | [3] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of derrisisoflavone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Signaling Pathways in Inflammation
Derrisisoflavone derivatives can suppress the inflammatory response by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes like iNOS and COX-2.
Caption: Inhibition of NF-κB and MAPK Signaling by Derrisisoflavone Derivatives.
Antimicrobial Activity
Certain derrisisoflavone derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. The lipophilicity and specific structural features of these compounds contribute to their antimicrobial effects.
Structure-Activity Relationship Highlights:
-
Prenylation: The addition of prenyl groups generally enhances antimicrobial activity, likely by increasing the lipophilicity of the molecule and facilitating its interaction with microbial cell membranes.
-
Hydroxylation Pattern: The presence of hydroxyl groups, particularly at positions that can participate in hydrogen bonding, can be important for interacting with microbial targets.
Comparative Antimicrobial Activity of Derrisisoflavone Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derrisisoflavone C | Trichophyton mentagrophytes | 25 | [4] |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | Trichophyton mentagrophytes | 25 | [4] |
| Lupalbigenin | Trichophyton mentagrophytes | 25 | [4] |
| Scandenin | Trichophyton mentagrophytes | 50 | [4] |
| 6,8-diprenylgenistein | Streptococcus iniae | 1.95 | [5] |
| Isoerysenegalensein E | Streptococcus iniae | 1.95 | [5] |
| Osajin | Streptococcus iniae | 15.63 | [5] |
| Warangalone | Streptococcus iniae | 7.81 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the derrisisoflavone derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours (or longer for slow-growing fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
References
- 1. Antibacterial Activities of Prenylated Isoflavones from Maclura tricuspidata against Fish Pathogenic Streptococcus: Their Structure-Activity Relationships and Extraction Optimization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Potential of Derrisisoflavone I: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds derived from Derris scandens, with a focus on isoflavones, against established therapeutic alternatives. Due to a lack of specific in vivo studies on Derrisisoflavone I, this guide leverages data from in vivo studies of Derris scandens extracts, which are rich in isoflavones including this compound. The performance of these extracts is compared against standard anti-inflammatory and anti-cancer drugs.
While in vitro studies have highlighted the potential of this compound and other isoflavones from Derris scandens in modulating inflammatory and cancer-related pathways, a comprehensive understanding of their efficacy in a living organism is crucial for further drug development. This guide synthesizes the available in vivo data for Derris scandens extracts and contrasts it with the performance of well-established drugs, Diclofenac for inflammation, and 5-Fluorouracil and Sorafenib for cancer.
Anti-inflammatory Efficacy: Derris scandens Extract vs. Diclofenac
In vivo studies on Derris scandens extracts have demonstrated significant anti-inflammatory and analgesic properties. The most common model used to evaluate these effects is the carrageenan-induced paw edema model in rats, which mimics the physiological processes of acute inflammation.
Comparative Efficacy Data
| Treatment | Animal Model | Key Efficacy Parameter | Effective Dose | Outcome |
| Derris scandens Chloroform Extract | Rat (Carrageenan-induced paw edema) | Inhibition of paw edema | 400 mg/kg | Significant reduction in paw swelling. |
| Diclofenac | Rat (Carrageenan-induced paw edema) | Inhibition of paw edema | 5 - 20 mg/kg | Dose-dependent and significant reduction in paw edema[1][2][3]. |
| Derris scandens Extract | Mouse (Acetic acid-induced writhing) | Reduction in writhing episodes | Not specified | Suggests peripheral analgesic effect, possibly through inhibition of prostaglandin synthesis[4][5][6]. |
Experimental Protocols
In Vivo Anti-inflammatory and Analgesic Models
The primary models used to assess the anti-inflammatory and analgesic effects of Derris scandens extracts in vivo are the carrageenan-induced paw edema test in rats and the acetic acid-induced writhing test in mice.
-
Carrageenan-Induced Paw Edema in Rats: This widely used model assesses the efficacy of anti-inflammatory agents.[7][8][9][10][11]
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rats to induce localized inflammation and edema.
-
Treatment: The test compound (Derris scandens extract or Diclofenac) is typically administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control (vehicle-treated) group.
-
-
Acetic Acid-Induced Writhing Test in Mice: This model is used to evaluate peripheral analgesic activity.[4][5][6]
-
Procedure: An intraperitoneal injection of acetic acid is administered to mice to induce a characteristic writhing response (stretching and constriction of the abdomen).
-
Treatment: The test compound is administered prior to the acetic acid injection.
-
Measurement: The number of writhing episodes is counted for a specific period after the acetic acid injection. A reduction in the number of writhes compared to the control group indicates an analgesic effect.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of Derris scandens extracts are believed to be mediated through the modulation of key inflammatory signaling pathways. In contrast, Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting cyclooxygenase (COX) enzymes.
Caption: Proposed anti-inflammatory signaling pathways of Derris scandens extract and Diclofenac.
Anti-Cancer Efficacy: Derris scandens Extract vs. Standard Chemotherapeutics
While in vitro studies have shown the cytotoxic effects of Derris scandens extracts and its isolated isoflavones on various cancer cell lines, including colon and hepatocellular carcinoma, comprehensive in vivo data is limited. The following table provides a high-level comparison based on available information against standard chemotherapeutic agents.
Comparative Efficacy Data
| Treatment | Animal Model | Key Efficacy Parameter | Effective Dose | Outcome |
| Derris scandens Extract | Mouse skin tumor model | Inhibition of tumor formation | Not specified | Reported inhibitory effect. |
| 5-Fluorouracil (5-FU) | Mouse (Colon cancer xenograft) | Tumor growth inhibition | 25 mg/kg | Effective reduction in tumor burden[12]. |
| Sorafenib | Mouse (Hepatocellular carcinoma xenograft) | Tumor growth inhibition | 10 - 30 mg/kg | Significant tumor growth inhibition[13]. |
Experimental Protocols
In Vivo Anti-Cancer Models
Xenograft models in immunodeficient mice are the standard for evaluating the efficacy of anti-cancer drugs in vivo.
-
Colon and Hepatocellular Carcinoma Xenograft Models:
-
Procedure: Human colon (e.g., HCT116) or hepatocellular carcinoma (e.g., HepG2) cells are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, treatment with the test compound (Derris scandens extract, 5-FU, or Sorafenib) is initiated. The route of administration and dosing schedule vary depending on the drug.
-
Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
-
Caption: A generalized experimental workflow for in vivo anti-cancer efficacy studies using xenograft models.
Signaling Pathways in Cancer
The potential anti-cancer effects of Derris scandens are thought to involve the modulation of multiple signaling pathways. 5-Fluorouracil primarily acts by disrupting DNA synthesis, while Sorafenib is a multi-kinase inhibitor that targets several pathways crucial for tumor growth and angiogenesis.
Caption: Overview of the primary anti-cancer signaling pathways targeted by Derris scandens extract, 5-Fluorouracil, and Sorafenib.
Conclusion
It is critical to note that the in vivo studies on Derris scandens have utilized extracts, and therefore the specific contribution of this compound to the observed effects cannot be definitively isolated. Future research should focus on the in vivo evaluation of purified this compound to accurately determine its therapeutic potential and to elucidate its precise mechanisms of action in a physiological context. Such studies will be instrumental in guiding the development of novel therapeutics based on this promising natural product.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 7. inotiv.com [inotiv.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. embopress.org [embopress.org]
- 13. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to the Potential Combination Effects of Derrisisoflavone I
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Derrisisoflavone I in combination with other compounds is currently limited, the known biological activities of this and structurally related isoflavones from Derris scandens provide a strong foundation for hypothesizing potential synergistic interactions. This guide explores these possibilities by comparing the known mechanisms of this compound's sister compounds with established synergistic therapeutic strategies, offering a roadmap for future research and drug development.
The isoflavones isolated from Derris scandens, including Derrisisoflavone A and Lupalbigenin, have demonstrated a range of biological activities, primarily anti-inflammatory and anti-cancer effects. These compounds are known to modulate key signaling pathways implicated in tumorigenesis and inflammation.
Known Biological Activities of Derris scandens Isoflavones
Research into the isoflavones found in Derris scandens has elucidated several mechanisms of action that are relevant to cancer and inflammatory diseases. The data presented below summarizes these findings and forms the basis for proposing synergistic combinations.
| Compound/Extract | Biological Activity | Mechanism of Action | Cell Lines/Model | Reference |
| Derrisisoflavone A | Anti-inflammatory | Suppression of iNOS, COX-2, IL-6, and 5-LOX gene expression. | RAW 264.7 cells | [1] |
| Anti-proliferative | - | Human cancer cell lines | ||
| Estrogenic | Promotes proliferation of MCF-7 cells. | MCF-7 cells | [2][3] | |
| Anti-androgenic | Suppresses human androgen receptor gene expression. | - | [2][3] | |
| Lupalbigenin | Anti-cancer | Suppression of EGFR and ERK1/2 signaling pathways, leading to apoptosis. | Non-small cell lung cancer (NSCLC) cells | [4] |
| Anti-cancer | Sensitizes lung cancer cells to anoikis by down-regulating AKT, ERK, and BCL-2. | Human lung cancer cells | [5] | |
| Estrogen-antagonistic | Decreased 17β-estradiol-induced cell proliferation. | MCF-7 cells | [2][3] | |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production. | RAW 264.7 cells | [1] | |
| Other D. scandens Isoflavones | Anti-proliferative | Dose-dependent decrease in cell viability and reduction of mitochondrial membrane potential. | KB and NALM-6 cells | [6][7][8] |
Proposed Synergistic Combinations with this compound
Based on the known mechanisms of related isoflavones, this compound could potentially exhibit synergistic effects when combined with conventional chemotherapeutic agents or other targeted therapies. The following sections outline these hypothetical combinations.
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs)
Rationale: Lupalbigenin, a closely related isoflavone, has been shown to suppress the EGFR and downstream ERK1/2 signaling pathways[4]. Combining an agent with this activity, such as this compound, with a known EGFR TKI (e.g., erlotinib, osimertinib) could lead to a more potent inhibition of this critical cancer-promoting pathway. Studies have shown that combining EGFR-TKIs with chemotherapy can have a synergistic effect in non-small cell lung cancer (NSCLC) cell lines[9].
Potential Advantages:
-
Overcoming acquired resistance to EGFR TKIs.
-
Achieving a greater anti-proliferative and pro-apoptotic effect at lower doses of each agent, potentially reducing toxicity.
Combination with MEK/ERK Inhibitors
Rationale: As the ERK1/2 pathway is a downstream effector of EGFR, directly targeting it in conjunction with an upstream inhibitor like this compound (assuming a similar mechanism to Lupalbigenin) could create a powerful vertical blockade of the signaling cascade. Combining MEK and PI3K inhibitors has been shown to induce synergistic apoptosis in tumors with certain mutations[7]. The combination of an ERK1/2 inhibitor with various other targeted agents, including EGFR and CDK4/6 inhibitors, has demonstrated strong synergism in preclinical models[10][11].
Potential Advantages:
-
Enhanced suppression of cell proliferation and survival signals.
-
Potential to be effective in tumors with resistance mechanisms upstream of MEK/ERK.
Combination with Anti-Androgen Therapies and Taxanes
Rationale: Derrisisoflavone A and other prenylated isoflavones from Derris scandens have been observed to suppress the gene expression of the human androgen receptor[2][3]. This suggests a potential role for this compound in prostate cancer therapy. Combining an anti-androgenic agent with taxane chemotherapy (e.g., docetaxel) is a standard treatment for metastatic castration-resistant prostate cancer[12][13][14]. Adding this compound to such a regimen could enhance the anti-androgenic effect.
Potential Advantages:
-
Increased inhibition of androgen receptor signaling.
-
Potential to resensitize tumors to anti-androgen therapy.
Combination with Anti-inflammatory Drugs and Chemotherapy
Rationale: Derrisisoflavone A and other related compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like COX-2[1]. Chronic inflammation is a known driver of cancer progression. The combination of COX-2 inhibitors with conventional chemotherapy has been shown to have synergistic or additive cytotoxic effects in various cancer models[5][8][15][16]. Some non-steroidal anti-inflammatory drugs (NSAIDs) can also enhance the cytotoxicity of certain chemotherapeutic agents[17].
Potential Advantages:
-
Reduction of the pro-tumorigenic inflammatory microenvironment.
-
Increased chemosensitivity of cancer cells.
Experimental Protocols for Evaluating Synergy
To validate the proposed synergistic effects of this compound, a series of well-established experimental protocols should be employed.
Cell Viability and Proliferation Assays
-
MTT/XTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually.
-
Combination Index (CI): The Chou-Talalay method should be used to quantify the nature of the drug interaction (synergism, additivity, or antagonism) by calculating the CI. A CI value less than 1 indicates synergy.
-
Colony Formation Assay: To assess the long-term effect of the combination treatment on the clonogenic survival of cancer cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
-
Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as cleaved caspase-3, PARP, Bcl-2, and Bax.
Signaling Pathway Analysis
-
Western Blot Analysis: To investigate the effect of the combination treatment on the phosphorylation status and total protein levels of key signaling molecules in the EGFR/ERK, AKT, and NF-κB pathways.
Visualizing the Pathways and Workflow
To better understand the proposed mechanisms and the experimental approach, the following diagrams are provided.
Caption: Hypothetical signaling pathways targeted by this compound.
Caption: A typical experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is yet to be established, the mechanistic insights from related isoflavones strongly suggest its potential as a valuable component in combination therapies for cancer and inflammatory conditions. The proposed combinations with EGFR/MEK inhibitors, anti-androgens, and anti-inflammatory agents offer promising avenues for future research. The experimental workflows outlined in this guide provide a clear path for researchers to systematically evaluate these potential synergies. Further investigation into the precise molecular targets of this compound is warranted to refine these combination strategies and unlock its full therapeutic potential.
References
- 1. Frontiers | Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics [frontiersin.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer [mdpi.com]
- 8. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of taxanes on androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Association of COX-inhibitors with cancer patients’ survival under chemotherapy and radiotherapy regimens: a real-world data retrospective cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancement of chemotherapeutic drug toxicity to human tumour cells in vitro by a subset of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Derrisisoflavone I's Spectral Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral data for Derrisisoflavone I against other structurally similar isoflavones, supported by experimental data. All quantitative information is summarized in structured tables for straightforward comparison. Detailed methodologies for the cited key experiments are also provided.
Spectral Data Comparison
The following tables present a comparison of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, Genistein, and Lupalbigenin. These compounds share a common isoflavone backbone, providing a basis for spectral comparison and verification.
Table 1: ¹H NMR Spectral Data (δ in ppm, J in Hz)
| Position | This compound | Genistein | Lupalbigenin |
| 2 | 8.51 (s) | 8.08 (s) | 7.80 (s) |
| 6 | - | 6.28 (d, 2.1) | - |
| 8 | - | 6.42 (d, 2.1) | - |
| 2' | 7.05 (br. s) | 7.40 (d, 8.7) | 7.14 (d, 8.5) |
| 3' | - | - | - |
| 5' | 6.82 (d, 8.0) | 6.88 (d, 8.7) | 6.82 (d, 8.5) |
| 6' | 6.87 (br. d, 8.0) | 7.40 (d, 8.7) | - |
| 1'' | 3.48 (d, 7.3) | - | 3.29 (d, 7.2) |
| 2'' | 5.30 (t, 7.3) | - | 5.18 (t, 7.2) |
| 4'' | 1.85 (s) | - | 1.63 (s) |
| 5'' | 1.67 (s) | - | 1.74 (s) |
| 1''' | 7.07 (s) | - | 3.30 (d, 7.3) |
| 2''' | - | - | 5.19 (t, 7.3) |
| 4''' | 1.60 (s) | - | 1.64 (s) |
| 5''' | 1.60 (s) | - | 1.75 (s) |
| OCH₃ | 3.11 (s) | - | - |
| 5-OH | 13.21 (s) | 13.02 (s) | 13.00 (s) |
Table 2: ¹³C NMR Spectral Data (δ in ppm)
| Position | This compound | Genistein | Lupalbigenin |
| 2 | 155.6 | 154.5 | 155.9 |
| 3 | 123.7 | 122.5 | 121.6 |
| 4 | 181.2 | 181.9 | 180.5 |
| 4a | 105.4 | 105.4 | 105.2 |
| 5 | 154.6 | 162.2 | 161.4 |
| 6 | 108.2 | 99.4 | 107.9 |
| 7 | 157.9 | 164.7 | 162.8 |
| 8 | 104.9 | 94.1 | 107.9 |
| 8a | 157.9 | 157.9 | 157.3 |
| 1' | 123.7 | 123.6 | 123.5 |
| 2' | 115.9 | 130.3 | 130.2 |
| 3' | 147.7 | 115.6 | 114.9 |
| 4' | 147.7 | 158.1 | 157.4 |
| 5' | 115.9 | 115.6 | 114.9 |
| 6' | 115.9 | 130.3 | 130.2 |
| 1'' | 21.3 | - | 21.3 |
| 2'' | 122.6 | - | 122.0 |
| 3'' | 131.2 | - | 130.9 |
| 4'' | 25.8 | - | 25.7 |
| 5'' | 17.9 | - | 17.7 |
| 1''' | 116.8 | - | 21.4 |
| 2''' | 78.1 | - | 122.1 |
| 3''' | 86.9 | - | 131.0 |
| 4''' | 25.0 | - | 25.8 |
| 5''' | 27.0 | - | 17.8 |
| OCH₃ | 50.1 | - | - |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Ionization Mode | Observed m/z |
| This compound | C₂₆H₂₆O₇ | HRESIMS (-) | 449.1607 [M-H]⁻ |
| Genistein | C₁₅H₁₀O₅ | ESI-MS (-) | 269.0 [M-H]⁻ |
| Lupalbigenin | C₂₅H₂₆O₅ | ESI-MS (+) | 407.2 [M+H]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isoflavone.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified isoflavone (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with mass spectrometry (i.e., volatile and able to promote ionization).
-
-
Instrument Parameters (General):
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. The choice of polarity depends on the analyte's ability to gain or lose a proton. For isoflavones, negative mode is often used to observe the [M-H]⁻ ion.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the analyte.
-
Resolution: Set the instrument to a high-resolution mode (e.g., >10,000) to enable accurate mass measurement.
-
-
Data Analysis:
-
Acquire the mass spectrum.
-
Determine the accurate mass of the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺).
-
Use the accurate mass to calculate the elemental composition of the ion and confirm the molecular formula of the compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the independent verification of this compound's spectral data.
Hypothetical Isoflavone Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Comparing the antimicrobial spectrum of Derris scandens isoflavonoids
A Comparative Analysis of the Antimicrobial Spectrum of Isoflavonoids from Derris scandens
For Immediate Release
This guide provides a detailed comparison of the antimicrobial properties of various isoflavonoids isolated from the medicinal plant Derris scandens. The information is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural sources for novel antimicrobial agents. This document summarizes quantitative antimicrobial data, outlines experimental methodologies, and visualizes the general workflow for such studies.
Quantitative Antimicrobial Spectrum of Derris scandens Isoflavonoids
The antimicrobial efficacy of isoflavonoids extracted from Derris scandens has been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several of these compounds. The data presented in the table below is a compilation of findings from multiple research studies.
| Isoflavonoid | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Mycobacteria | MIC (µg/mL) |
| Scandenone | Staphylococcus aureus | 0.5 - 2, >64[1] | Escherichia coli | 2, >64[1] | Mycobacterium smegmatis | < 1[2] |
| Enterococcus faecalis | 0.5[1] | Pseudomonas aeruginosa | - | |||
| Staphylococcus epidermidis | 2[1] | |||||
| Bacillus subtilis | 2[1] | |||||
| MRSA | 2-4[1] | |||||
| Osajin | Staphylococcus aureus | 2[1] | Escherichia coli | >64 | ||
| MRSA | 2[1] | |||||
| Enterococcus faecalis | 8[1] | |||||
| 6,8-Diprenylgenistein | Staphylococcus aureus | 16 | Escherichia coli | >64 | ||
| MRSA | 4 | |||||
| Enterococcus faecalis | 16 | |||||
| Dalpanitin | Staphylococcus aureus | 23[3] | Escherichia coli | 94[3] | ||
| Pseudomonas aeruginosa | 94[3] | |||||
| Vicenin-3 | Staphylococcus aureus | 23[3] | - | |||
| Scandenin | Bacillus megaterium | Strong Activity | Escherichia coli | Strong Activity | ||
| Scandenin A | - | Good Activity | - | Good Activity |
*Qualitative assessment from agar diffusion assays; specific MIC values not provided.[4][5]
Experimental Protocols
The data presented above is primarily derived from studies employing standardized methods for antimicrobial susceptibility testing. The two most common methods are the broth microdilution and agar well diffusion assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Isoflavonoid Solutions : Pure isolated isoflavonoids are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions : A series of twofold dilutions of the isoflavonoid stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.
-
Inoculum Preparation : The test microorganism is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Incubation : The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the isoflavonoid that completely inhibits the growth of the microorganism. This is observed as the absence of turbidity in the well.
Agar Well Diffusion Assay
The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.
-
Inoculation of Agar Plates : A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Creation of Wells : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Isoflavonoids : A fixed volume of the isoflavonoid solution at a known concentration is added to each well.
-
Incubation : The plates are incubated under suitable conditions for the growth of the microorganism.
-
Observation of Inhibition Zones : The antimicrobial agent diffuses from the well into the agar. If the isoflavonoid is active against the microorganism, a clear zone of no growth will be observed around the well. The diameter of this zone of inhibition is measured to assess the extent of the antimicrobial activity.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the isolation and antimicrobial evaluation of isoflavonoids from Derris scandens.
Caption: Workflow for Isoflavonoid Antimicrobial Discovery.
References
- 1. Total Syntheses and Antibacterial Studies of Natural Isoflavones: Scandenone, Osajin, and 6,8-Diprenylgenistein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical investigation and antimicrobial activity of <i>Derris scandens</i><!-- Antimicrobial activity of Derris scandens --> - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Derrisisoflavone I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Derrisisoflavone I, a substance not classified as a hazardous mixture.[1] While this compound is not considered hazardous, adherence to established laboratory disposal protocols is mandatory to maintain safety and environmental responsibility.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and gloves.[1] In the case of accidental spills, the material should be absorbed with a liquid-binding material such as diatomite or universal binders.[1] Surfaces and equipment that have come into contact with the substance should be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials should always be in accordance with prevailing country, federal, state, and local regulations.[1] The following steps provide a general framework for the safe disposal of small quantities of this compound typically generated in a research setting.
-
Waste Characterization and Segregation : Although not classified as hazardous, treat this compound as a chemical waste product. It should be segregated from other waste streams to prevent accidental mixing with incompatible materials.
-
Container Labeling : The waste container holding this compound should be clearly labeled with the chemical name and marked as "non-hazardous waste" for disposal.
-
Disposal of Pure Substance : Unused or expired this compound should be disposed of through your institution's chemical waste program. Do not pour the substance down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Disposal of Contaminated Materials : Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a designated, sealed waste container and disposed of through the chemical waste stream.
-
Empty Container Disposal : Once a container of this compound is empty, it should be triple-rinsed with an appropriate solvent (e.g., alcohol). The rinsate from the first rinse must be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS office. After triple-rinsing, deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided Safety Data Sheet regarding disposal limits or environmental impact. The key takeaway is the qualitative classification as a non-hazardous substance.
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio SDS[1] |
| Disposal Guideline | In accordance with prevailing country, federal, state and local regulations | GlpBio SDS[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Derrisisoflavone I
This guide provides immediate, essential safety and logistical information for the handling of Derrisisoflavone I in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.
Key Safety Information Summary
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes the key safety data and recommendations.
| Category | Information | Source |
| Product Identifier | This compound | GlpBio SDS[1] |
| CAS Number | 2172624-66-5 | GlpBio SDS[1] |
| Molecular Formula | C26H26O7 | GlpBio SDS[1] |
| Molecular Weight | 450.48 | GlpBio SDS[1] |
| GHS Classification | Not a hazardous substance or mixture | GlpBio SDS[1] |
| Primary Routes of Exposure | Inhalation, eye contact, skin contact | GlpBio SDS[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | GlpBio SDS[1] |
| Storage Conditions | Stable under recommended storage conditions | GlpBio SDS[1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes | GlpBio SDS[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes or dust particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the substance.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills.[1] |
| Respiratory Protection | Suitable respirator | Recommended, especially when handling the powder form, to avoid inhalation of dust.[1] |
Experimental Protocol: Handling this compound Powder
The following is a general step-by-step protocol for handling this compound in its powdered form in a laboratory setting.
-
Preparation :
-
Ensure a clean and organized workspace.
-
Verify that a safety shower and eye wash station are accessible.[1]
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting :
-
Conduct all weighing and handling of the powder within a chemical fume hood or an area with appropriate exhaust ventilation to minimize inhalation risk.[1]
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the desired amount of this compound to a suitable container.
-
Close the primary container tightly after use.
-
-
Dissolving the Compound :
-
Add the desired solvent to the container with the this compound powder.
-
Gently swirl or vortex the container to dissolve the compound. Use sonication if necessary and appropriate for the solvent and experiment.
-
-
Post-Handling :
-
Clean the spatula and work area thoroughly.
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips) in a designated chemical waste container.
-
Spill and Disposal Procedures
Spill Cleanup : In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area if necessary.[1]
-
Ensure adequate ventilation.[1]
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For powder spills, carefully sweep or vacuum the material, avoiding dust formation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
Disposal : Dispose of this compound and any contaminated materials in accordance with prevailing country, federal, state, and local regulations.[1] Do not dispose of the substance down the drain or into water courses.[1]
Visual Safety Workflows
The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
